molecular formula C9H12N2O B091937 (2-Ethylphenyl)urea CAS No. 114-32-9

(2-Ethylphenyl)urea

Katalognummer: B091937
CAS-Nummer: 114-32-9
Molekulargewicht: 164.2 g/mol
InChI-Schlüssel: JVCAOEDDDQNLJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Ethylphenyl)urea (CAS 114-32-9) is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.208 g/mol . This urea derivative is a solid research compound primarily utilized in pharmaceutical development and chemical analysis. In medicinal chemistry research, phenyl-urea scaffolds have demonstrated significant therapeutic potential, particularly as potent inhibitors of immunomodulatory enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a key immunotherapeutic target in oncology, and urea-based inhibitors have shown promising tumor growth suppression in preclinical models, with some derivatives exhibiting IC50 values in the sub-micromolar range (0.1-0.6 μM) . Urea derivatives function as effective hydrogen-bonding organocatalysts due to their ability to form multiple stable hydrogen bonds with biological targets . This capability makes them valuable templates in asymmetric synthesis and various organic transformations including Claisen rearrangements, Diels-Alder reactions, and ring-opening polymerizations . For analytical applications, (2-Ethylphenyl)urea can be separated and analyzed using reverse-phase (RP) HPLC methods, such as on Newcrom R1 columns, with mobile phases containing acetonitrile, water, and phosphoric acid . For mass spectrometry compatible applications, phosphoric acid can be replaced with formic acid. This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult safety data sheets prior to handling and adhere to appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2-ethylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-7-5-3-4-6-8(7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCAOEDDDQNLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150627
Record name (2-Ethylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114-32-9
Record name N-(2-Ethylphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Ethylphenyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Ethylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-ethylphenyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2-Ethylphenyl)urea molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of 1-(2-Ethylphenyl)urea , focusing on its molecular properties, synthetic pathways, and utility in chemical biology.

Executive Summary

(2-Ethylphenyl)urea (IUPAC: 1-(2-ethylphenyl)urea) is a mono-substituted N-arylurea derivative. Structurally, it consists of a phenyl ring substituted at the ortho position with an ethyl group, linked to a primary urea moiety. This compound serves as a critical intermediate in the synthesis of sulfonylurea herbicides and is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors where the urea motif functions as a "hinge binder" via hydrogen bonding.

Physicochemical Specifications

The following data is derived from stoichiometric calculation and structural analysis of the canonical form.

Core Identity Table
ParameterValueTechnical Notes
Chemical Name 1-(2-Ethylphenyl)ureaSystematic IUPAC nomenclature
Molecular Formula C₉H₁₂N₂O Validated via elemental count (C:9, H:12, N:2, O:1)
Molecular Weight 164.21 g/mol Monoisotopic Mass: 164.09496 Da
H-Bond Donors 2Primary amine (-NH₂) and secondary amine (-NH-)
H-Bond Acceptors 1Carbonyl oxygen (C=O)
LogP (Predicted) 2.1 ± 0.3Moderate lipophilicity due to ethyl/phenyl groups
Physical State Crystalline SolidTypically white to off-white needles
Structural Composition

The molecule comprises three distinct domains influencing its reactivity:

  • The Urea Bridge (-NH-CO-NH₂): The polar core responsible for high melting point and aqueous solubility limitations.

  • The Phenyl Ring: Provides π-π stacking capability.

  • The Ortho-Ethyl Group: Induces steric hindrance, potentially locking the conformation relative to the urea plane, which is critical for binding selectivity in biological targets.

Synthetic Methodology (Protocol)

Objective: Synthesis of 1-(2-ethylphenyl)urea via the nucleophilic addition of 2-ethylaniline to isocyanic acid (generated in situ).

Rationale: This method avoids the use of phosgene or hazardous isocyanates, utilizing the rearrangement of urea or the acidification of cyanate salts (Wöhler-type synthesis).

Reaction Pathway

The synthesis proceeds through the protonation of 2-ethylaniline to form the anilinium ion, followed by nucleophilic attack by the cyanate ion.

SynthesisWorkflow Start Start: 2-Ethylaniline Intermediate Intermediate: N-(2-ethylphenyl)ammonium cyanate Start->Intermediate Protonation (HCl) Reagent Reagent: Potassium Cyanate (KOCN) + Aqueous HCl Reagent->Intermediate Mix at 50°C Transition Transition: Nucleophilic Addition Intermediate->Transition Heat (80°C) Product Product: 1-(2-Ethylphenyl)urea (Precipitate) Transition->Product Cooling/Crystallization Purification Purification: Recrystallization (Ethanol/Water) Product->Purification Filtration

Figure 1: Step-wise synthesis workflow for 1-(2-ethylphenyl)urea utilizing aqueous cyanate method.

Step-by-Step Protocol
  • Preparation : In a 250 mL round-bottom flask, dissolve 2-ethylaniline (12.1 g, 0.1 mol) in 50 mL of 50% aqueous acetic acid or dilute HCl.

  • Addition : Prepare a solution of Potassium Cyanate (KOCN, 9.7 g, 0.12 mol) in 50 mL of warm water.

  • Reaction : Add the KOCN solution dropwise to the aniline solution with vigorous stirring. The reaction is exothermic.

  • Incubation : Heat the mixture to 60-80°C for 1 hour to ensure complete conversion of the intermediate salt to the urea.

  • Isolation : Cool the flask in an ice bath. The product, 1-(2-ethylphenyl)urea, will precipitate as a white solid.

  • Purification : Filter the solid and wash with cold water. Recrystallize from Ethanol/Water (1:1) to obtain analytical grade crystals.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

  • δ 1.15 ppm (t, 3H): Methyl group of the ethyl chain (-CH₂CH ₃).

  • δ 2.55 ppm (q, 2H): Methylene group (-CH ₂CH₃).

  • δ 5.80 ppm (s, 2H): Terminal urea protons (-NH-CO-NH ₂). Note: Broad singlet, exchangeable with D₂O.

  • δ 6.90 - 7.20 ppm (m, 4H): Aromatic protons. The ortho substitution pattern will show characteristic splitting.

  • δ 7.80 ppm (s, 1H): Internal urea proton (Ar-NH -CO-).

Mass Spectrometry (ESI-MS)
  • Target Ion: [M+H]⁺

  • Calculated m/z: 165.10

  • Fragmentation: Loss of NH₃ (17 Da) or loss of the isocyanic acid moiety (43 Da) may be observed in MS/MS modes.

Applications in Drug Discovery & Agrochemistry

The (2-ethylphenyl)urea scaffold is not merely an end-product but a versatile pharmacophore.

Mechanism of Action: The Urea Linker

In kinase inhibitors (e.g., Sorafenib analogs), the urea moiety acts as a hydrogen bond donor/acceptor pair . It binds to the conserved Glu/Asp residues in the ATP-binding pocket of the kinase.

BindingMechanism Urea Urea Moiety -NH- (Donor) =O (Acceptor) -NH2 (Donor) Target Biological Target (Kinase Pocket) Glu (Acceptor) Asp (Donor) Backbone Urea:H1->Target:Glu H-Bond Effect Result: Conformation Locking & Inhibition Urea->Effect Stabilizes DFG-out conformation Target:Asp->Urea:O1 H-Bond

Figure 2: Pharmacophoric interaction logic of the arylurea scaffold in protein binding pockets.

Specific Utility
  • Agrochemicals: Phenylureas are classic photosystem II inhibitors. The ortho-ethyl group provides unique selectivity compared to the more common para-chloro derivatives (e.g., Monuron), potentially altering the degradation kinetics in soil.

  • Supramolecular Chemistry: Used as a neutral receptor for anion sensing (e.g., chloride or phosphate recognition) due to the directional H-bonding of the urea protons.

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store in a cool, dry place. Hygroscopic tendencies are minimal but moisture should be avoided to prevent hydrolysis over long periods.

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard protocol for Urea synthesis via Cyanate).

  • Lyu, Y. et al. (2019). "Urea-based kinase inhibitors: Structural insights and design strategies." European Journal of Medicinal Chemistry. (Context for Urea pharmacophore).

  • PubChem Database. "Urea, N-(2-ethylphenyl)-". National Center for Biotechnology Information. (General compound registry verification).

(2-Ethylphenyl)urea solubility in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling: Solubility Thermodynamics of (2-Ethylphenyl)urea

Executive Summary: The Ortho-Effect Challenge

(2-Ethylphenyl)urea (CAS: 621-57-8) represents a classic challenge in solid-liquid equilibrium (SLE) thermodynamics. Unlike simple urea or symmetrical dialkyl ureas, this molecule possesses a distinct amphiphilic duality: a hydrophilic urea "head" capable of strong hydrogen bonding, and a lipophilic phenyl ring modified by an ortho-ethyl group.

For drug development and agrochemical formulation scientists, the ortho-ethyl substituent is critical. It introduces steric hindrance that disrupts the planar stacking typical of phenylureas, potentially lowering the crystal lattice energy and enhancing solubility in organic solvents compared to its para-isomer. However, it also creates a lipophilic shield that complicates aqueous solubility.

This guide details the theoretical framework, experimental protocols, and thermodynamic modeling required to accurately profile the solubility of (2-ethylphenyl)urea.

Theoretical Solubility Profile & Solvent Selection

Before initiating wet chemistry, we must categorize solvents based on their interaction potential with (2-ethylphenyl)urea. We utilize the Hansen Solubility Parameters (HSP) logic. The molecule has three interaction sites:

  • 
     (Dispersion):  The phenyl ring and ethyl tail (London dispersion forces).
    
  • 
     (Polarity):  The carbonyl dipole in the urea moiety.
    
  • 
     (Hydrogen Bonding):  The -NH2 and -NH- protons (Donors) and Carbonyl Oxygen (Acceptor).
    
Predicted Solubility Behavior
Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility
Polar Protic WaterH-Bonding (dominant)Low (Hydrophobic effect of ethyl-phenyl ring overrides urea hydrophilicity)
Short-Chain Alcohols Methanol, EthanolAmphiphilic matchHigh (Matches both polar head and alkyl tail)
Polar Aprotic DMSO, DMFDipole-Dipole + H-Bond AcceptanceVery High (Disrupts urea self-association)
Non-Polar Hexane, CyclohexaneDispersion onlyVery Low (Cannot solvate the urea head)
Ketones/Esters Acetone, Ethyl AcetateDipole + Weak H-BondingModerate to High

Experimental Protocol: Dynamic Laser Monitoring Method

To obtain high-precision solubility data (mole fraction,


), we reject the static "shake-flask" method due to its slow equilibration. Instead, we employ the Dynamic Laser Monitoring Technique . This method is self-validating as it detects the exact moment of crystal dissolution via Tyndall effect extinction.
Workflow Logic

G Start Start: Sample Preparation Weighing Gravimetric Addition (Solute + Solvent) Start->Weighing Setup Jacketed Vessel Setup (Laser + Stirring) Weighing->Setup Heating Stepwise Heating (0.1 K/min) Setup->Heating Laser Laser Transmittance Monitoring Heating->Laser Dissolution Dissolution Point Detected? (Max Transmittance) Laser->Dissolution Dissolution->Heating No (Continue Heating) Record Record Temperature (T) & Calculate Mole Fraction (x) Dissolution->Record Yes Repeat Add Solvent Increment (Dilution) Record->Repeat Repeat->Heating

Figure 1: The Dynamic Laser Monitoring workflow ensures precise detection of the solid-liquid equilibrium point without sampling errors.

Step-by-Step Methodology
  • Preparation: Calibrate an analytical balance (uncertainty

    
     g). Use a double-walled glass vessel connected to a programmable thermostatic water bath (uncertainty 
    
    
    
    K).
  • Loading: Place a known mass (

    
    ) of (2-ethylphenyl)urea and solvent (
    
    
    
    ) into the vessel.
  • Agitation: Insert a magnetic stirrer. Ensure the vortex does not scatter the laser beam.

  • Laser Setup: Direct a He-Ne laser (

    
    ) through the solution onto a photodetector. Initially, the suspension will scatter light (low transmittance).
    
  • Thermal Ramp: Heat the mixture slowly (

    
     initially, slowing to 
    
    
    
    near the expected saturation point).
  • Detection: The temperature at which the laser intensity on the detector reaches a steady maximum (indicating total dissolution) is recorded as the saturation temperature (

    
    ).
    
  • Validation: Cool the solution until turbidity reappears, then reheat. The hysteresis gap should be

    
    .
    

Thermodynamic Modeling

Raw data is insufficient for process design. We must correlate the experimental mole fraction solubility (


) with temperature (

) using thermodynamic models.
Model 1: The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of urea derivatives. It accounts for the non-ideal behavior of the solution.



  • A, B, C: Empirical parameters derived via multiple linear regression.

  • Utility: Provides excellent interpolation accuracy for generating solubility curves.

Model 2: The van't Hoff Equation

Used to extract thermodynamic functions (Enthalpy and Entropy of solution).



  • Analysis: A plot of

    
     vs 
    
    
    
    yields a slope of
    
    
    .
  • Insight:

    • If

      
      : The dissolution is endothermic  (Solubility increases with T).
      
    • If

      
       is large: The crystal lattice energy is high, indicating strong intermolecular H-bonding in the solid state.
      
Thermodynamic Logic Flow

Thermo cluster_Models Correlation Models Data Raw Data (x, T) Apelblat Apelblat Equation (Curve Fitting) Data->Apelblat VantHoff van't Hoff Plot (Linear Regression) Data->VantHoff Params Thermodynamic Parameters Apelblat->Params A, B, C VantHoff->Params ΔH, ΔS, ΔG Interpretation Process Insight Params->Interpretation Endothermic? Spontaneous?

Figure 2: Transformation of raw solubility data into actionable thermodynamic parameters.

Comparative Analysis & References

While specific tabular data for (2-ethylphenyl)urea is niche, its behavior can be benchmarked against well-characterized analogs like Phenylurea .

Key Trends to Anticipate:

  • (2-Ethylphenyl)urea vs. Phenylurea: The ethyl group increases hydrophobicity. Expect lower solubility in water but higher solubility in non-polar solvents (like toluene) compared to unsubstituted phenylurea.

  • Solvent Effect Order: Based on polarity matching for substituted ureas, the solubility order generally follows:

    
    
    

Self-Validating Check: If your experimental data shows Water solubility > Ethanol solubility, the protocol is flawed (likely contamination or sensor error), as the lipophilic ethyl group strictly prohibits this.

References

  • Li, Y., et al. (2016). "Solubility and thermodynamic modeling of N-(4-ethylphenyl)acetamide in binary solvent mixtures." Journal of Chemical & Engineering Data. (Note: Analogous structural behavior).

  • Wang, J., et al. (2011). "Solubility and Thermodynamic Function of Phenylurea in Different Solvents." Journal of Chemical & Engineering Data, 56(4).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. (Foundational paper for the Apelblat model).

Technical Guide: (2-Ethylphenyl)urea Biological Activity Screening

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Subject: N-(2-Ethylphenyl)urea (CAS: 114-32-9) Intended Audience: Medicinal Chemists, Agrochemical Researchers, and Assay Development Scientists.[1]

Executive Summary

This technical guide outlines a comprehensive screening strategy for (2-Ethylphenyl)urea , a mono-substituted phenylurea scaffold.[1] While often utilized as a chemical intermediate, this structural motif possesses intrinsic biological potential characteristic of the phenylurea class, including herbicidal activity (Photosystem II inhibition), cytokinin-like plant growth regulation, and pharmacological inhibition of soluble epoxide hydrolase (sEH).[1]

CRITICAL EDITORIAL NOTE - IDENTITY VERIFICATION: A common database error associates this compound with CAS 114-07-8. This is incorrect. CAS 114-07-8 refers to Erythromycin.[2][3][4] The correct CAS registry number for (2-Ethylphenyl)urea is 114-32-9 .[5][6] All protocols below are designed for the phenylurea structure (MW: 164.21 g/mol ), not the macrolide antibiotic.[1]

Part 1: Chemical Profiling & In Silico Prediction[1]

Before wet-lab screening, the physicochemical profile of (2-Ethylphenyl)urea must be established to optimize solvent systems and predict bioavailability.[1]

Physicochemical Properties

The ortho-ethyl substitution introduces steric bulk and lipophilicity compared to the parent phenylurea, potentially affecting binding kinetics in hydrophobic pockets (e.g., sEH enzyme or D1 protein).[1]

PropertyValueImplication for Screening
CAS Number 114-32-9 Unique Identifier (Use for ordering standards)
Molecular Weight 164.21 g/mol Fragment-like; high ligand efficiency potential
LogP (Predicted) ~1.57Moderate lipophilicity; DMSO soluble; membrane permeable
H-Bond Donors 2Good potential for active site anchoring
H-Bond Acceptors 1Carbonyl oxygen acts as acceptor
Solubility Low in water; Soluble in EtOH, DMSOStock solutions must be prepared in DMSO (10-100 mM)
In Silico Docking Targets

Prioritize these targets based on the phenylurea pharmacophore:

  • Photosystem II (D1 Protein): The urea bridge mimics the plastoquinone structure, competing for the

    
     binding site.[1]
    
  • Soluble Epoxide Hydrolase (sEH): The urea group is the classic "warhead" for sEH inhibitors, mimicking the transition state of epoxide hydrolysis.[7]

  • Cytokinin Receptors (HK): Phenylureas can act as non-purine cytokinin analogs.[1]

Part 2: Agricultural Screening Protocols (Herbicidal & PGR)

Phenylureas are historically significant herbicides (e.g., Diuron, Isoproturon).[1] The (2-Ethylphenyl)urea screening must validate if the ortho-substitution maintains or hinders this activity.

Assay A: Photosystem II (PSII) Inhibition (Hill Reaction)

Objective: Quantify the inhibition of electron transport in thylakoid membranes.[1] Mechanism: The compound displaces plastoquinone (


) from the D1 protein, blocking electron flow from PSII to PSI.[1]
Readout:  Spectrophotometric reduction of DCPIP (2,6-dichlorophenolindophenol).

Protocol:

  • Chloroplast Isolation: Homogenize spinach leaves in isolation buffer (330 mM sorbitol, 50 mM HEPES, 2 mM EDTA, 1 mM MgCl₂, pH 7.6). Centrifuge (3000 x g, 5 min) to pellet chloroplasts. Resuspend to 20 µg chlorophyll/mL.

  • Reaction Setup: In a cuvette, mix:

    • Reaction Buffer (50 mM phosphate, pH 7.2)[1]

    • DCPIP (30 µM final conc.)

    • Chloroplast suspension

    • Test Compound: (2-Ethylphenyl)urea (0.1, 1, 10, 100 µM).[1]

    • Control: Diuron (Positive Control), DMSO (Negative Control).[1]

  • Illumination: Expose samples to saturating light (>500 µmol photons m⁻² s⁻¹) for 60–120 seconds.

  • Measurement: Monitor Absorbance at 600 nm . DCPIP is blue (oxidized) and turns colorless (reduced) upon electron flow.[1]

    • Inhibition: If the compound works, the solution remains blue.[1]

Assay B: Cytokinin-Like Activity (Cucumber Cotyledon Greenings)

Objective: Assess plant growth regulator (PGR) potential. Mechanism: Stimulation of chlorophyll synthesis in dark-grown tissue.

Protocol:

  • Germination: Germinate cucumber seeds in the dark for 5–6 days.

  • Excision: Excise cotyledons under green safe light.

  • Incubation: Place cotyledons in Petri dishes containing phosphate buffer + (2-Ethylphenyl)urea (1–100 µM).

    • Positive Control: Benzyladenine (BA) or Thidiazuron (TDZ).[1]

  • Exposure: Incubate for 24h in the dark, then 24h under light.

  • Extraction: Extract chlorophyll with 80% acetone. Measure OD at 663 nm and 645 nm.[1]

Mechanism of Action Diagram (PSII)

PSII_Mechanism Light Light Energy (Photon) PSII Photosystem II Complex Light->PSII QA Plastoquinone A (QA) PSII->QA e- Water H2O -> O2 + H+ Water->PSII QB_Site D1 Protein (QB Binding Site) QA->QB_Site e- transfer PQ Plastoquinone Pool (PQ) QB_Site->PQ Normal Flow Inhibitor (2-Ethylphenyl)urea Inhibitor->QB_Site Competitive Binding ElectronFlow Electron Transport Chain

Caption: Competitive inhibition of the D1 protein QB site by (2-Ethylphenyl)urea disrupts electron transport.[1]

Part 3: Pharmacological Screening (Therapeutic Potential)[1]

Beyond agriculture, urea derivatives are privileged structures in medicinal chemistry.[1]

Assay C: Soluble Epoxide Hydrolase (sEH) Inhibition

Context: sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into inactive diols.[1] Urea inhibitors stabilize EETs, offering potential in treating hypertension and inflammation.[1] Rationale: The 1,3-disubstituted urea is the gold standard sEH pharmacophore. (2-Ethylphenyl)urea represents a "half-scaffold" or fragment that must be screened for intrinsic activity or used as a building block.[1]

Protocol (Fluorometric):

  • Reagents: Recombinant human sEH (hsEH) and substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).[1]

  • Setup: In a black 96-well plate:

    • 20 µL enzyme (approx. 1 nM final).[1]

    • 20 µL Test Compound (Series dilution 0.1 nM to 10 µM).

    • Incubate 5 mins at 30°C.

  • Start: Add 160 µL PHOME substrate (50 µM final).

  • Detection: Measure fluorescence of the hydrolysis product (6-methoxy-2-naphthaldehyde).

    • Excitation: 330 nm | Emission: 465 nm.

  • Analysis: Calculate IC50 relative to solvent control.

    • Note: If IC50 > 10 µM, the mono-substituted urea is likely too weak; consider synthesizing the 1,3-disubstituted derivative (e.g., adding a second phenyl or adamantyl group).[1]

Assay D: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine general toxicity or anti-cancer potential.[1] Cell Lines: HeLa (Cervical), MCF-7 (Breast), HEK293 (Normal Kidney - Control).[1]

Protocol:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add (2-Ethylphenyl)urea (0.1 – 100 µM) in culture media (DMSO < 0.5%).

  • Incubation: 48–72 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Formazan crystals form in viable cells.

  • Solubilization: Dissolve crystals in DMSO.

  • Readout: Absorbance at 570 nm.[8]

sEH Inhibition Pathway Diagram

sEH_Pathway Arachidonic Arachidonic Acid EETs EETs (Anti-inflammatory) Arachidonic->EETs Metabolism CYP CYP450 Epoxygenases CYP->EETs DHETs DHETs (Inactive/Pro-inflammatory) EETs->DHETs Hydrolysis (Rapid) Effect Vasodilation & Reduced Inflammation EETs->Effect Accumulation sEH Soluble Epoxide Hydrolase sEH->DHETs UreaDrug (2-Ethylphenyl)urea UreaDrug->sEH Inhibition (Blockade)

Caption: Inhibition of sEH prevents the degradation of beneficial EETs, preserving anti-inflammatory signaling.[1]

Part 4: Data Analysis & Validation

Analytical Confirmation (LC-MS/MS)

To ensure that observed biological effects are due to the parent compound and not degradation products, stability must be monitored.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 100mm x 2.1mm).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • MS Detection: ESI Positive Mode. Look for [M+H]+ = 165.21 m/z.[1]

Screening Decision Matrix
AssayOutcomeInterpretationNext Step
PSII (Hill) IC50 < 1 µMPotent HerbicideTest whole-plant foliar spray.
PSII (Hill) IC50 > 100 µMInactiveDiscontinue herbicide path.[1]
sEH Inhibition IC50 < 50 nMPotent InhibitorAssess PK/PD in mice.
sEH Inhibition IC50 > 10 µMWeak FragmentUse as scaffold; add 2nd aryl group.
MTT (Cancer) IC50 < 10 µMCytotoxicScreen against normal cells (Therapeutic Index).[1]

References

  • Sigma-Aldrich. (n.d.).[1] N-(2-Ethylphenyl)urea Product Sheet (CAS 114-32-9).[1][5][6] Retrieved from [1]

  • BenchChem. (2025).[1] Applications of Phenylurea Derivatives in Medicinal Chemistry.[9] Retrieved from [1]

  • University of California ANR. (n.d.).[1] Photosystem II Inhibitors: Herbicide Symptoms and Mechanism.[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] Soluble Epoxide Hydrolase Inhibitors: Screening and Biological Evaluation. PMC Database. Retrieved from [1]

  • ChemicalBook. (n.d.).[1] Erythromycin Properties (CAS 114-07-8) - [Correction Reference]. Retrieved from [1]

Sources

An In-depth Technical Guide to (2-Ethylphenyl)urea Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Versatility of the Urea Scaffold in Medicinal Chemistry

The urea functional group, a cornerstone of organic chemistry, has proven to be a remarkably versatile scaffold in the design and development of novel therapeutic agents. Its ability to form stable hydrogen bond networks with biological targets has led to the discovery of numerous clinically approved drugs with a wide range of applications, from anticancer to anti-inflammatory therapies.[1][2] This guide focuses on a specific, yet promising, class of urea derivatives: those bearing a (2-Ethylphenyl) moiety. We will delve into the synthesis, structure-activity relationships (SAR), and therapeutic potential of these compounds, providing researchers and drug development professionals with a comprehensive technical resource to navigate this exciting area of medicinal chemistry.

I. Synthetic Strategies for (2-Ethylphenyl)urea Derivatives

The synthesis of unsymmetrical ureas, such as the (2-Ethylphenyl)urea derivatives, is a well-established field with a variety of methodologies. The classical approach often involves the use of phosgene or its derivatives to generate an isocyanate intermediate, which is then reacted with an appropriate amine. However, due to the hazardous nature of phosgene, safer and more environmentally friendly methods have been developed.

A common and effective method for the synthesis of 1-(2-ethylphenyl)-3-substituted ureas involves the reaction of 2-ethylaniline with a suitable isocyanate. Alternatively, 2-ethylphenyl isocyanate can be prepared and subsequently reacted with a variety of amines to generate a diverse library of analogs.

General Synthetic Protocol: Synthesis of 1-(2-Ethylphenyl)-3-arylureas

This protocol outlines a general procedure for the synthesis of 1-(2-ethylphenyl)-3-arylurea derivatives, a common structural motif in this class of compounds.

Step 1: Formation of 2-Ethylphenyl Isocyanate (where not commercially available)

  • To a solution of 2-ethylaniline in a suitable aprotic solvent (e.g., dichloromethane, toluene), add a phosgene equivalent such as triphosgene or diphosgene dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is then slowly warmed to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • The solvent is removed under reduced pressure to yield the crude 2-ethylphenyl isocyanate, which can be used in the next step without further purification.

Step 2: Urea Formation

  • To a solution of the desired substituted aniline in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add the freshly prepared or commercially available 2-ethylphenyl isocyanate dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction is monitored by TLC.

  • Upon completion, the resulting solid precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether or hexane), and dried under vacuum to afford the pure 1-(2-ethylphenyl)-3-arylurea derivative.

Diagram of the General Synthetic Workflow:

G cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Urea Synthesis a 2-Ethylaniline c 2-Ethylphenyl Isocyanate a->c Aprotic Solvent, 0°C to RT b Phosgene Equivalent (e.g., Triphosgene) b->c d Substituted Aniline e 1-(2-Ethylphenyl)-3-arylurea c->e Aprotic Solvent, RT d->e

Caption: General workflow for the synthesis of 1-(2-ethylphenyl)-3-arylurea derivatives.

II. Structure-Activity Relationships (SAR): Decoding the Impact of the 2-Ethyl Group

The biological activity of phenylurea derivatives is highly dependent on the nature and position of the substituents on the phenyl rings. While extensive SAR studies have been conducted on various diaryl ureas, specific investigations into the role of the 2-ethyl group are less common. However, we can extrapolate from the broader knowledge of substituted phenylureas to infer the potential impact of this moiety.

The 2-ethyl group introduces steric bulk in the ortho position of the phenyl ring. This can have several consequences for the molecule's interaction with its biological target:

  • Conformational Restriction: The ethyl group can restrict the rotation of the phenyl ring, influencing the overall conformation of the molecule and potentially locking it into a bioactive conformation.

  • Hydrophobic Interactions: The ethyl group provides a hydrophobic surface that can engage in favorable van der Waals interactions with hydrophobic pockets within the binding site of a protein.

  • Modulation of Solubility: The introduction of an alkyl group can affect the physicochemical properties of the compound, including its solubility and lipophilicity, which in turn can influence its pharmacokinetic profile.

In the context of kinase inhibition, a common therapeutic target for diaryl ureas, the substituents on the phenyl rings play a crucial role in determining potency and selectivity.[3] For instance, in a series of N,N'-diarylurea p38α inhibitors, the nature of the substituents on the phenyl ring significantly impacted the inhibitory activity.[3]

Table 1: General SAR Observations for Diaryl Urea Kinase Inhibitors and Postulated Relevance to (2-Ethylphenyl)urea Derivatives

Substitution PositionGeneral Observation for Diaryl UreasPostulated Relevance for (2-Ethylphenyl)urea Derivatives
Ortho-position (e.g., 2-ethyl) Can provide beneficial steric hindrance, leading to improved selectivity. May also enhance potency through favorable hydrophobic interactions.The 2-ethyl group is expected to occupy a hydrophobic pocket and may contribute to both potency and selectivity.
Meta-position Substituents in this position can influence electronic properties and solubility.Further substitution on the 2-ethylphenyl ring at the meta-positions could fine-tune the compound's properties.
Para-position Often a key point for interaction with the solvent-exposed region of the binding site. Can be modified to improve pharmacokinetic properties.Modifications on the other phenyl ring at the para-position will likely be critical for optimizing activity and drug-like properties.

It is important to note that the 2-substituted derivatives of phenyl ureas have been found to be less active than their 4-substituted counterparts in some studies, potentially due to steric hindrance.[4] Therefore, a careful balance of steric and electronic factors is crucial in the design of potent (2-Ethylphenyl)urea derivatives.

III. Mechanism of Action: Targeting Key Signaling Pathways

Diaryl urea derivatives have been shown to inhibit a variety of protein kinases by acting as ATP-competitive or allosteric inhibitors.[5] A prominent target for this class of compounds is the p38 Mitogen-Activated Protein Kinase (MAPK) , a key regulator of inflammatory responses.[5][6]

Inhibition of the p38 MAPK Pathway

The p38 MAPK signaling cascade plays a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Dysregulation of this pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.

Diaryl urea inhibitors of p38 MAPK often bind to a distinct allosteric site on the kinase, inducing a conformational change that renders the enzyme inactive.[5] This allosteric inhibition mechanism can offer advantages in terms of selectivity over other kinases. The urea moiety is critical for binding, forming key hydrogen bonds with the hinge region of the kinase. The (2-Ethylphenyl) group likely occupies a hydrophobic pocket adjacent to the ATP-binding site, contributing to the overall binding affinity.

Diagram of the p38 MAPK Signaling Pathway and Inhibition by (2-Ethylphenyl)urea Derivatives:

G Stress Cellular Stress / Inflammatory Stimuli MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MAPKAPK2 p38->MK2 Phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MK2->Cytokines Leads to Production Inflammation Inflammation Cytokines->Inflammation Inhibitor (2-Ethylphenyl)urea Derivative Inhibitor->p38 Allosteric Inhibition

Caption: Inhibition of the p38 MAPK pathway by (2-Ethylphenyl)urea derivatives.

IV. Therapeutic Potential and Applications

The ability of (2-Ethylphenyl)urea derivatives to modulate key signaling pathways, particularly the p38 MAPK cascade, positions them as promising candidates for the treatment of a variety of diseases.

Anti-inflammatory Diseases

As potent inhibitors of p38 MAPK, these compounds have significant potential as anti-inflammatory agents. By suppressing the production of pro-inflammatory cytokines, they could offer therapeutic benefits in conditions such as:

  • Rheumatoid Arthritis

  • Inflammatory Bowel Disease (Crohn's disease and ulcerative colitis)

  • Psoriasis

  • Chronic Obstructive Pulmonary Disease (COPD)

Oncology

The urea scaffold is a well-established pharmacophore in oncology, with several approved diaryl urea drugs, such as Sorafenib, targeting various kinases involved in tumor growth and angiogenesis.[5] (2-Ethylphenyl)urea derivatives may also exhibit anticancer activity by inhibiting kinases that are crucial for cancer cell proliferation, survival, and metastasis.[2][7] Potential kinase targets in oncology include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)

  • Platelet-Derived Growth Factor Receptors (PDGFRs)

  • Raf kinases

The development of (2-Ethylphenyl)urea derivatives as selective kinase inhibitors could lead to more targeted and effective cancer therapies with improved side-effect profiles.

V. Experimental Protocols and Characterization

Rigorous experimental validation is essential in the development of any new therapeutic agent. This section provides an overview of key experimental protocols for the synthesis, characterization, and biological evaluation of (2-Ethylphenyl)urea derivatives.

Protocol 1: Synthesis and Purification

A detailed, step-by-step protocol for the synthesis of a representative (2-Ethylphenyl)urea derivative is provided below.

Synthesis of 1-(2-Ethylphenyl)-3-(4-chlorophenyl)urea:

  • Materials: 2-Ethylaniline, 4-chlorophenyl isocyanate, dichloromethane (anhydrous), diethyl ether.

  • Procedure:

    • Dissolve 2-ethylaniline (1.21 g, 10 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Add 4-chlorophenyl isocyanate (1.54 g, 10 mmol) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

    • Upon completion, a white precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain 1-(2-ethylphenyl)-3-(4-chlorophenyl)urea as a white solid.

Protocol 2: Characterization

The identity and purity of the synthesized compounds should be confirmed using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the urea C=O stretch.

  • Melting Point: The melting point of a crystalline solid is a good indicator of its purity.

Protocol 3: In Vitro p38α Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of (2-Ethylphenyl)urea derivatives against the p38α kinase.

  • Materials: Recombinant human p38α kinase, biotinylated ATF2 substrate, ATP, kinase assay buffer, HTRF detection reagents.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the p38α kinase, the test compound, and the biotinylated ATF2 substrate in the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the HTRF detection reagents (e.g., anti-phospho-ATF2 antibody labeled with a donor fluorophore and streptavidin labeled with an acceptor fluorophore).

    • Incubate the plate in the dark for 60 minutes.

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 2: Hypothetical IC₅₀ Values for a Series of (2-Ethylphenyl)urea Analogs against p38α Kinase

Compound IDR Group on Second Phenyl RingIC₅₀ (nM)
EPU-001 H150
EPU-002 4-Cl25
EPU-003 4-F30
EPU-004 4-CH₃80
EPU-005 3,4-diCl10

VI. Conclusion and Future Perspectives

(2-Ethylphenyl)urea derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the areas of inflammation and oncology. The 2-ethyl group offers a unique structural feature that can be exploited to fine-tune the pharmacological properties of these molecules. Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis of a broader range of analogs with diverse substitutions on both phenyl rings to build a comprehensive SAR.

  • Elucidation of Specific Kinase Selectivity Profiles: Screening of potent compounds against a panel of kinases to identify those with the most desirable selectivity profiles.

  • In Vivo Efficacy Studies: Evaluation of the most promising candidates in relevant animal models of inflammatory diseases and cancer.

  • Pharmacokinetic Profiling: Detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

By leveraging the principles of medicinal chemistry and a systematic approach to drug discovery, the full therapeutic potential of (2-Ethylphenyl)urea derivatives can be unlocked, leading to the development of novel and effective treatments for a range of human diseases.

References

  • Modi, R. V., & Sen, D. J. (n.d.). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. International Journal of Drug Development and Research.
  • Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of Inorganic Biochemistry, 32(3), 163–169.
  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., Grob, P. M., Hickey, E. R., Moss, N., Regan, J., & Talanian, R. V. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Fotsch, C., Sonnenberg, J. D., Chen, N., Hale, C., Karbon, W., & Norman, M. H. (2001). Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 44(14), 2344–2356.
  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Med chem, 5(11), 499-510.
  • Zaplivalova, P., Spacilova, L., & Zatloukal, M. (2022). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. International Journal of Molecular Sciences, 23(23), 15214.
  • Li, J., Zhao, M., He, L., Liu, Y., Zhang, S., Niu, P., Li, M., Wu, S., & Zhang, G. (2015).
  • Al-Sanea, M. M., Khan, M. S. A., Mohamed, M. G., Youssif, B. G. M., Shaker, M. E., Afzal, M., & Meng, P. L. (2021). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 26(20), 6251.
  • Wang, D., Li, J., & Zhang, H. (2013). Urea derivatives as anticancer agents. Future Medicinal Chemistry, 5(12), 1435–1451.
  • Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., Klaus, B., Madwed, J., Moriak, M., Moss, N., Pargellis, C., Pav, S., Proto, A., Swinamer, A., Tong, L., & Torcellini, C. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994–3008.
  • Sable, P., Sayyad, N., Ali, A., Sabale, V., Mubin, K., Sar, T., Rathore, A., Mujtaba, M., & Anwer, M. K. (2023). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Advances, 13(45), 31697–31713.
  • Barreto, M. B., da Silva, D. T., de Farias, F. P., de A. Violante, F., Romeiro, N. C., Barreiro, E. J., & Fraga, C. A. M. (2012). Docking, synthesis and pharmacological activity of novel urea-derivatives designed as p38 MAPK inhibitors. European Journal of Medicinal Chemistry, 58, 485–492.
  • Zhu, X., Zhang, Y., Wang, C., Li, Y., & Zhang, H. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)
  • Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS.
  • Iacobazzi, D., Nag, S., & Gadaleta, D. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1042302.
  • Ciobanu, A., & Darabantu, M. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531.
  • Gladkikh, P. A., Tarasova, E. A., & Morozova, Y. E. (2023). 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. International Journal of Molecular Sciences, 25(1), 296.
  • Sun, J., Zhang, C., & Tao, C. (2014). Synthesis and SAR Studies of Urea and Thiourea Derivatives of Gly/Pro Conjugated to Piperazine Analogue as Potential AGE Inhibitors. Arabian Journal of Chemistry, 7(5), 785-791.
  • Zhang, Y., Li, Y., & Zhu, X. (2016). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)

Sources

(2-Ethylphenyl)urea: Technical Guide for Research & Development

[1][2]

Executive Summary

(2-Ethylphenyl)urea (CAS: 114-32-9) is a substituted phenylurea derivative characterized by an ethyl group at the ortho position of the phenyl ring.[1][2] While structurally simple, this compound serves as a critical pharmacophore in medicinal chemistry and a functional probe in agrochemical research.[2][3] Its utility stems from the steric bulk and lipophilicity of the ortho-ethyl substituent, which modulates binding affinity in kinase inhibitors (Type II) and influences metabolic stability in soluble epoxide hydrolase (sEH) inhibitors.[2] In agricultural science, it acts as a scaffold for cytokinin mimics and herbicide resistance studies.[2][3]

This guide details the physicochemical profile, synthesis protocols, and specific research applications of (2-Ethylphenyl)urea, designed for scientists in drug discovery and plant physiology.[2]

Part 1: Chemical Profile & Stability[1][2]

PropertyDataNotes
IUPAC Name 1-(2-Ethylphenyl)urea
CAS Number 114-32-9
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Solubility DMSO, Methanol, EthanolLow solubility in water; requires co-solvent for biological assays.[1][2][3]
LogP ~1.57Moderate lipophilicity suitable for membrane permeability.[1][3]
pKa ~13-14 (Urea NH)Very weak acid; neutral at physiological pH.[1][2][3]
Stability Hydrolytically stable at pH 4-8Susceptible to hydrolysis in strong acid/base at elevated temperatures.[1][2][3]

Part 2: Synthesis & Manufacturing

For research applications requiring high purity (>98%), the direct condensation of 2-ethylaniline with potassium cyanate is the preferred laboratory method due to its atom economy and avoidance of toxic phosgene derivatives.[2]

Protocol: Acid-Catalyzed Condensation

Objective: Synthesis of 1-(2-ethylphenyl)urea on a gram scale.

  • Reagents:

    • 2-Ethylaniline (1.0 eq)[1][2]

    • Potassium Cyanate (KCNO) (1.2 eq)[1][2]

    • Acetic Acid (glacial) or HCl (10%)[1][2]

    • Solvent: Water/Ethanol (1:1 v/v)[1][2]

  • Procedure:

    • Step 1: Dissolve 2-ethylaniline in the water/ethanol mixture at room temperature.

    • Step 2: Add Glacial Acetic Acid (1.5 eq) dropwise to protonate the amine.[1][2][3]

    • Step 3: Prepare a solution of KCNO in minimal water and add it slowly to the reaction mixture with vigorous stirring.

    • Step 4: Heat the mixture to 50°C for 2 hours, then stir overnight at room temperature. A white precipitate should form.[3]

    • Step 5: Cool in an ice bath for 30 minutes. Filter the precipitate under vacuum.[3]

    • Step 6: Recrystallize from hot ethanol/water to remove unreacted aniline.[1][3]

  • Quality Control:

    • HPLC: Purity check (Target >98%).

    • 1H NMR (DMSO-d6): Confirm ethyl group signals (triplet ~1.1 ppm, quartet ~2.5 ppm) and urea protons (singlet ~5.8 ppm, singlet ~7.8 ppm).

Visualization: Synthesis Pathway

Synthesiscluster_inputsPrecursorscluster_processReaction ConditionsAniline2-Ethylaniline(Nucleophile)IntermediateN-Carbamoyl Intermediate(In Situ)Aniline->IntermediateNucleophilic AttackCyanatePotassium Cyanate(Electrophile Source)Cyanate->IntermediateProduct(2-Ethylphenyl)urea(Target)Intermediate->ProductCrystallizationAcidCatH+ Catalyst(Acetic Acid)AcidCat->IntermediateActivation

Figure 1: Acid-catalyzed synthesis route for (2-Ethylphenyl)urea via nucleophilic addition.[1][2][3]

Part 3: Medicinal Chemistry Applications[1][4][5][6][7][8]

Privileged Scaffold in Kinase Inhibitors

The (2-ethylphenyl)urea moiety serves as a "hydrophobic tail" in Type II kinase inhibitors.[1][2][3] In the design of inhibitors targeting VEGFR or RAF kinases (similar to Sorafenib), the urea group functions as a hydrogen bond donor/acceptor pair that anchors the molecule to the conserved Glu/Asp residues in the kinase active site (DFG-motif).[2]

  • Mechanism: The ortho-ethyl group introduces steric hindrance that forces the phenyl ring to twist out of coplanarity with the urea linkage.[2] This "twist" is often critical for fitting into the hydrophobic back-pocket of kinases, improving selectivity over non-substituted analogs.[2][3]

  • Research Use: Use (2-Ethylphenyl)urea as a fragment in Fragment-Based Drug Discovery (FBDD) to probe the steric tolerance of the ATP-binding pocket.[1][2]

Antimicrobial & Antifungal Activity

Research indicates that N-substituted phenylureas possess intrinsic antimicrobial properties.[1][2][3][4] (2-Ethylphenyl)urea has been identified as a lead structure for developing antifungal agents against Candida species.[1][2][3]

  • Key Insight: The lipophilicity provided by the ethyl group facilitates penetration through the fungal cell wall, while the urea moiety disrupts metabolic enzymes or cell wall synthesis pathways.[2][3]

  • Reference: Studies on N-alkyl urea derivatives have demonstrated that ortho-substitution enhances activity against Gram-positive bacteria compared to para-substitution, likely due to metabolic stability against ring oxidation.[1][2][3]

Part 4: Agricultural Applications

Cytokinin Mimicry (Plant Growth Regulation)

(2-Ethylphenyl)urea is structurally related to Forchlorfenuron (CPPU) , a potent synthetic cytokinin.[1][2] Research into Ethylenediurea (EDU) derivatives containing the 2-ethylphenyl group has shown significant anti-proliferative activity in plant tissue culture and potential as a crop yield enhancer.[1][2][3]

  • Application: It is used as a reference standard in assays quantifying cytokinin activity (callus growth assays).[1][2][3]

  • Hypothesis: The compound binds to cytokinin receptors (HK receptors), promoting cell division.[1][2] The absence of chlorine (compared to CPPU) alters its degradation rate in soil, making it a candidate for "greener" agrochemicals.[2]

Herbicide Resistance Studies (PSII Inhibition)

Phenylureas are classical Photosystem II (PSII) inhibitors (e.g., Diuron).[1][2] They compete with plastoquinone at the Q_B binding site of the D1 protein.[2][3]

  • Research Utility: (2-Ethylphenyl)urea is used in SAR (Structure-Activity Relationship) studies to map the steric limits of the Q_B binding pocket.[1][2] The bulky ortho-ethyl group typically reduces herbicidal potency compared to 3,4-dichlorophenyl derivatives, making it a valuable negative control or probe for steric exclusion in resistant weed biotypes.[1][2]

Part 5: Experimental Protocols

Protocol A: Antimicrobial Susceptibility Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of (2-Ethylphenyl)urea against S. aureus or C. albicans.[1][2][3]

  • Stock Preparation: Dissolve (2-Ethylphenyl)urea in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in a 96-well plate. Final DMSO concentration must be <1%.[3]

  • Inoculation: Add standardized inoculum (1-5 x 10⁵ CFU/mL).

  • Incubation: Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Readout: Measure Optical Density (OD₆₀₀) or assess visual turbidity. MIC is the lowest concentration with no visible growth.[1][3]

Visualization: Mechanism of Action Logic

MOAcluster_pharmaMedicinal Pathwayscluster_agroAgricultural PathwaysCompound(2-Ethylphenyl)ureaKinaseKinase Inhibition(Type II Binding)Compound->KinaseH-Bond Donor/AcceptorFungalFungal Cell WallPenetrationCompound->FungalLipophilic TransportCytokininCytokinin ReceptorActivation (HK)Compound->CytokininMimicryPSIIPSII D1 ProteinBinding (Weak)Compound->PSIISteric ProbeEffect1Therapeutic EffectKinase->Effect1Apoptosis/Anti-tumorEffect2Antimicrobial EffectFungal->Effect2Growth InhibitionEffect3Crop YieldCytokinin->Effect3Biomass Increase

Figure 2: Divergent biological pathways and applications of the (2-Ethylphenyl)urea scaffold.

References

  • Separation and Identification: SIELC Technologies. "(2-Ethylphenyl)urea - HPLC Method and Properties." SIELC Application Notes. Link

  • Medicinal Chemistry (Urea Scaffold): Ghosh, A. K., & Brindisi, B. (2020).[1][2][3][5] "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 63(6), 2751–2788.[2] Link[1][2]

  • Antimicrobial Activity: Sahu, S. K., et al. (2016).[1][2][3][6] "Synthesis, Antimicrobial Activity and Docking Studies of Novel Urea and Thiourea Derivatives." ResearchGate.[1][3][7][4] Link

  • Cytokinin Analogs: Voller, J., et al. (2010).[1][2][3] "Anticancer Activity of Natural Cytokinins: A Structure-Activity Relationship Study." Phytochemistry, 71(11-12), 1350-1359.[1][2][3] Link[1][2]

  • Agricultural Chemistry: Piskala, A., et al. (2024).[1][2][3] "New Hybrid Ethylenediurea (EDU) Derivatives and Their Phytoactivity." International Journal of Molecular Sciences. Link[1][2]

(2-Ethylphenyl)urea: A Comprehensive Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Phenylurea Scaffold

The urea functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous bioactive compounds and clinically approved drugs.[1][2] Its capacity to form stable hydrogen bonds with biological targets underpins its utility in drug design, enabling the modulation of potency, selectivity, and pharmacokinetic properties.[2] Phenylurea derivatives, in particular, have emerged as a versatile scaffold with a broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects.[1][2][3] This technical guide provides an in-depth review of (2-Ethylphenyl)urea, a specific member of this promising class of compounds. While direct research on (2-Ethylphenyl)urea is nascent, this document synthesizes available data and extrapolates from studies on structurally related phenylureas to illuminate its potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties of (2-Ethylphenyl)urea

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The following table summarizes the key properties of (2-Ethylphenyl)urea.

PropertyValueSource
Molecular Formula C9H12N2O[4]
Molecular Weight 164.208 g/mol [4]
LogP 1.57[4]
Synonyms N-(2-Ethylphenyl)urea, Urea, N-(2-ethylphenyl)-[4]
CAS Number 114-32-9[4]

The LogP value of 1.57 suggests that (2-Ethylphenyl)urea possesses moderate lipophilicity, a characteristic that often correlates with good oral bioavailability and membrane permeability.

Synthesis of (2-Ethylphenyl)urea: A Proposed Method

While specific literature detailing the synthesis of (2-Ethylphenyl)urea is not abundant, a standard and reliable method for the synthesis of N-aryl ureas can be proposed based on established organic chemistry principles. The reaction of an aryl isocyanate with an amine is a common and efficient route to produce unsymmetrical ureas.

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-Ethylaniline 2-Ethylaniline 2-Ethylphenyl isocyanate 2-Ethylphenyl isocyanate 2-Ethylaniline->2-Ethylphenyl isocyanate Reaction with NaOCN and Acid Sodium Cyanate Sodium Cyanate (NaOCN) Acid Acid (e.g., HCl) (2-Ethylphenyl)urea (2-Ethylphenyl)urea 2-Ethylphenyl isocyanate->(2-Ethylphenyl)urea Reaction with Ammonia (in situ) G cluster_compound Compound cluster_enzyme Enzyme Active Site cluster_effect Biological Effect 2-Ethylphenylurea (2-Ethylphenyl)urea Enzyme Target Enzyme (e.g., sEH, Kinase) 2-Ethylphenylurea->Enzyme Binds to Active Site Inhibition Enzyme Inhibition Enzyme->Inhibition TherapeuticEffect Therapeutic Effect (e.g., Anti-inflammatory, Analgesic) Inhibition->TherapeuticEffect

Sources

Technical Guide: (2-Ethylphenyl)urea as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Ethylphenyl)urea (CAS: 13142-76-2) is a specialized nitrogenous scaffold utilized primarily as a directing substrate in transition-metal-catalyzed C–H activation and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Unlike simple phenylureas, the presence of the ortho-ethyl group introduces significant steric bulk and a reactive benzylic C(sp³)–H bond. This guide details its application in synthesizing indoline scaffolds via intramolecular oxidative amination and its role as a stable precursor for in situ generation of (2-ethylphenyl)isocyanate.

Strategic Utility & Reactivity Profile

The utility of (2-ethylphenyl)urea stems from the interplay between the urea moiety (a monodentate or bidentate directing group) and the ortho-ethyl substituent.

Core Reactivity Modes
  • Pd(II)-Catalyzed C(sp³)–H Amination: The urea nitrogen directs palladium insertion into the benzylic C–H bond of the ethyl group, facilitating the formation of 2-methylindoline derivatives.

  • Thermal Dissociation (Isocyanate Generation): Under elevated temperatures (>160°C) or Lewis acid catalysis, the compound dissociates to release ammonia and 1-isocyanato-2-ethylbenzene , a reactive electrophile for generating unsymmetrical ureas.

  • Electrophilic Aromatic Substitution: The urea group activates the phenyl ring (specifically para to the nitrogen), allowing for regioselective halogenation or nitration.

Structural Analysis[1][2][3][4]
  • Directing Group (DG): The urea moiety (-NH-CO-NH₂) serves as a weak directing group. In C–H activation protocols, it is often modified to a N-tosyl or N-acetyl urea to enhance coordination to Pd(II).

  • Steric Hindrance: The ortho-ethyl group prevents planar rotation, often inducing atropisomerism in sterically congested derivatives, which influences binding affinity in kinase inhibitor targets.

Mechanistic Pathway: Intramolecular C–H Amination[5]

The most high-value transformation of (2-ethylphenyl)urea is the synthesis of 1-carbamoyl-2-methylindoline . This reaction converts an acyclic urea into a saturated nitrogen heterocycle via a Pd(II)/Pd(IV) catalytic cycle.

Reaction Logic

The transformation relies on the ability of the urea nitrogen to coordinate with Palladium acetate, positioning the metal center in proximity to the ortho-ethyl benzylic protons. An oxidant is required to regenerate the active Pd(II) species.

Key Reagents:

  • Catalyst: Pd(OAc)₂ (5–10 mol%)

  • Oxidant: PhI(OAc)₂ (Iodobenzene diacetate) or AgOAc/Benzoquinone.

  • Solvent: Toluene or DCE (1,2-Dichloroethane).

  • Additives: Acetic acid or PivOH (to facilitate C–H cleavage via Concerted Metalation-Deprotonation, CMD).

Visualization: Catalytic Cycle

The following diagram illustrates the Pd(II)/Pd(IV) mechanism for the cyclization of (2-ethylphenyl)urea derivatives.

CH_Activation Start Substrate: (2-Ethylphenyl)urea deriv. Pd_Coord Coordination: Pd(II) binds Urea N Start->Pd_Coord + Pd(OAc)2 CH_Cleavage C-H Activation (CMD): Six-membered Palladacycle Pd_Coord->CH_Cleavage - AcOH Oxidation Oxidation to Pd(IV): via PhI(OAc)2 CH_Cleavage->Oxidation + Oxidant Red_Elim Reductive Elimination: C-N Bond Formation Oxidation->Red_Elim Pd(IV) species Red_Elim->Pd_Coord Regeneration Product Product: 1-Carbamoyl-2-methylindoline Red_Elim->Product - Pd(II)

Caption: Pd-catalyzed intramolecular C(sp³)–H amination mechanism. The urea directs the palladium to the benzylic position, forming a palladacycle intermediate before oxidation and reductive elimination yield the indoline.

Experimental Protocols

Protocol A: Synthesis of 2-Methylindoline-1-carboxamide (C-H Activation)

Target: Cyclization of the ethyl chain to form a 5-membered nitrogen ring.

Reagents:

  • Substrate: 1-(2-Ethylphenyl)urea (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant: PhI(OAc)₂ (2.0 equiv)

  • Solvent: Toluene (0.1 M concentration)

  • Temperature: 100 °C

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 1-(2-ethylphenyl)urea (164 mg, 1.0 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol), and PhI(OAc)₂ (644 mg, 2.0 mmol).

  • Solvation: Add anhydrous Toluene (10 mL) under an argon atmosphere. Seal the tube with a Teflon-lined cap.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath. Stir vigorously for 12–18 hours. The reaction color typically changes from orange to dark brown/black as Pd black precipitates (indicating catalyst decomposition or turnover).

  • Monitoring: Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). Look for the disappearance of the polar urea spot and the appearance of a less polar indoline spot.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with Ethyl Acetate (3 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 10-40% EtOAc in Hexanes).

  • Validation: Verify structure via ¹H NMR. Key diagnostic signal: A doublet at ~1.3 ppm (methyl group) and a multiplet at ~4.5 ppm (methine proton of the indoline ring), replacing the ethyl quartet/triplet pattern.

Protocol B: Synthesis of Unsymmetrical Ureas (Isocyanate Route)

Target: Using (2-ethylphenyl)urea as a stable surrogate for the volatile isocyanate.

Reagents:

  • Precursor: 1-(2-Ethylphenyl)urea

  • Nucleophile: 4-Chloroaniline (or other amine)

  • Solvent: o-Dichlorobenzene or DMSO

  • Temperature: 150 °C (thermal) or 80 °C (with catalyst)

Methodology:

  • Dissolve 1-(2-ethylphenyl)urea (1.0 equiv) and the target amine (1.1 equiv) in o-dichlorobenzene.

  • Heat to reflux (approx. 180°C) for 4 hours. The high temperature drives the dissociation of ammonia, generating 2-ethylphenyl isocyanate in situ, which is immediately trapped by the amine.

  • Cool to precipitate the unsymmetrical urea product. Filter and wash with cold ethanol.

Data Summary: Oxidant Efficiency in C-H Amination

The choice of oxidant is critical for the yield of the indoline product. The following table summarizes typical yields based on literature precedents for similar o-alkyl phenylurea substrates.

Oxidant SystemAdditiveSolventYield (%)Notes
PhI(OAc)₂ NoneToluene75-82%Standard condition; high efficiency.
AgOAc / Benzoquinone K₂CO₃t-Amyl Alcohol60-65%milder; useful for acid-sensitive groups.
Cu(OAc)₂ / O₂ NoneDMSO40-50%Aerobic oxidation; slower kinetics.
Oxone TFAWater/MeCN30-45%Green conditions; lower yield due to hydrolysis.

Troubleshooting & Optimization

Issue: Low Conversion in C-H Activation
  • Cause: Catalyst poisoning by the free NH₂ group of the urea.

  • Solution: Use N-acetyl-N'-(2-ethylphenyl)urea or N-tosyl derivatives. The electron-withdrawing group on the terminal nitrogen prevents non-productive binding to Palladium and increases the acidity of the N-H bond, facilitating the CMD step.

Issue: Formation of Isocyanate Byproduct
  • Cause: Reaction temperature too high (>120°C) causing thermal decomposition of the urea.

  • Solution: Maintain temperature at 80–100°C. If higher temperatures are required for activation, switch to a solvent with a higher boiling point but strictly control the oil bath temperature.

Issue: Regioselectivity (Benzylic vs. Aromatic)
  • Insight: The 5-membered palladacycle (benzylic activation) is kinetically favored over the 6-membered ring (aromatic C-H activation at the other ortho position) due to the geometry of the urea directing group.

References

  • Pd(II)-Catalyzed Intramolecular C-H Amination of 2-Pyridinesulfonyl-Protected Phenethylamines. Mei, T.-S., Leow, D., Xiao, H., Laforteza, B. N., & Yu, J.-Q. Organic Letters, 2013, 15(12), 3058–3061.[1]

  • Synthesis of Indolines via Pd(II)-Catalyzed Amination of C(sp3)-H Bonds. He, G., Lu, C., Zhao, Y., Nack, W. A., & Chen, G. Organic Letters, 2012, 14(11), 2936–2939.

  • Palladium-Catalyzed Oxidative Cyclization of Ureas: A Method for the Synthesis of Indolin-2-ones. Trost, B. M., & Van Vranken, D. L. Journal of the American Chemical Society, 1993, 115(2), 444–458.

  • Urea as a Solvent and Reagent for Cyclization Cascades. Vasilevsky, S. F., et al. RSC Advances, 2020.

  • Separation and Analysis of (2-Ethylphenyl)urea. SIELC Technologies Application Note.

Sources

Theoretical studies on (2-Ethylphenyl)urea conformation

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Elucidation of (2-Ethylphenyl)urea Conformation: A Definitive Technical Guide

Executive Summary

(2-Ethylphenyl)urea (EPU) represents a critical structural motif in medicinal chemistry, serving as a pharmacophore in various herbicides (e.g., sulfonylureas) and kinase inhibitors. Its conformational landscape is governed by a delicate balance between the planarity of the urea moiety, the steric bulk of the ortho-ethyl group, and intramolecular hydrogen bonding.

This technical guide establishes a rigorous theoretical framework for analyzing the EPU molecule. It moves beyond standard geometry optimization to define a comprehensive protocol for mapping the Potential Energy Surface (PES), quantifying steric-electronic effects, and predicting reactivity profiles using Density Functional Theory (DFT).

Introduction: The Conformational Challenge

The structural integrity of N-phenylureas hinges on the competition between


-conjugation (favoring planarity) and steric repulsion (forcing torsion). In (2-Ethylphenyl)urea, this is complicated by the ortho-ethyl substituent, which introduces two critical degrees of freedom:
  • 
     (C2-C1-N7-C8):  The rotation of the phenyl ring relative to the urea plane.
    
  • 
     (C3-C2-C
    
    
    
    -C
    
    
    ):
    The orientation of the ethyl tail.

Unlike the methyl group in o-tolylurea, the ethyl group in EPU possesses its own rotameric flexibility, creating a multi-dimensional conformational space that directly influences lipophilicity, solubility, and ligand-protein binding affinity.

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific integrity and reproducibility, the following computational workflow is prescribed. This protocol balances cost with accuracy, utilizing hybrid functionals known for handling organic conformational barriers.

Level of Theory
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the baseline for geometry optimization. However, for accurate non-covalent interactions (dispersion forces between the ethyl group and the carbonyl oxygen),

    
    B97X-D  is strongly recommended.
    
  • Basis Set: 6-311++G(d,p) . The diffuse functions (++) are non-negotiable for accurately describing the lone pairs on Oxygen and Nitrogen, which are critical for H-bonding analysis.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Calculations should be performed in both gas phase (vacuum) and water (

    
    ) to simulate biological environments.
    
Workflow Visualization

G Start Initial Structure Generation (Z-Matrix Construction) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG=0 Verification) Opt->Freq PES PES Scan (0-360° Rotation of u03CPh and u03CEthyl) Freq->PES Valid Minima Analysis Electronic Analysis (NBO, AIM, MEP) PES->Analysis Identify Global Min. End Final Conformational Profile Analysis->End

Figure 1: Computational workflow for the theoretical elucidation of (2-Ethylphenyl)urea.

Conformational Landscape & Steric Analysis

The Global Minimum

Theoretical studies on analogous ortho-substituted phenylureas predict that the Global Minimum of EPU adopts a specific geometry to minimize steric clash:

  • Urea Moiety: Near-planar (

    
    ).
    
  • Amide Bond: Trans (Anti) configuration (

    
     dihedral 
    
    
    
    ). This places the bulky phenyl group trans to the carbonyl oxygen.
  • Phenyl Twist: The phenyl ring is twisted out of the urea plane by approximately 30-45° . This twist relieves the steric strain between the ortho-ethyl group and the carbonyl oxygen (or the amide hydrogen, depending on rotation).

  • Ethyl Orientation: The ethyl group rotates such that the terminal methyl is directed away from the urea moiety (anti-periplanar to the C1-C2 bond) to minimize steric volume near the reaction center.

Intramolecular Interactions (NBO & AIM)

Natural Bond Orbital (NBO) analysis is required to quantify the hyperconjugative interactions stabilizing the conformation.

  • 
    :  This delocalization is responsible for the partial double bond character of the C-N bond (barrier to rotation ~15-20 kcal/mol).
    
  • 
    :  Weak intramolecular hydrogen bonding interactions (C=O...H-N) can be detected in cis conformers, though these are typically higher in energy by 3-5 kcal/mol compared to the trans global minimum.
    

Table 1: Predicted Geometric Parameters (B3LYP/6-311++G(d,p))

ParameterDescriptionTypical Value (

/

)
R(C=O) Carbonyl Bond Length1.22 - 1.24
R(N-C) Amide Bond Length1.36 - 1.39

(N-C-N)
Urea Angle115 - 118

(Ph-N)
Phenyl Torsion35.0 - 45.0

(Dipole)
Polarity (Debye)3.5 - 4.5

Electronic Structure & Reactivity

Molecular Electrostatic Potential (MEP)

The MEP surface is critical for predicting non-covalent binding modes in drug design.

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen , making it the primary Hydrogen Bond Acceptor (HBA).

  • Positive Potential (Blue): Concentrated on the Amide Protons (

    
     and 
    
    
    
    ), serving as Hydrogen Bond Donors (HBD).
  • Implication: The ortho-ethyl group creates a hydrophobic "shield" on one side of the ring, potentially introducing selectivity in receptor binding pockets.

Frontier Molecular Orbitals (FMO)
  • HOMO: Typically localized on the phenyl ring and the urea nitrogen lone pair.

  • LUMO: Localized on the carbonyl group and the phenyl

    
     system.
    
  • Gap (

    
    ):  A large HOMO-LUMO gap indicates high chemical stability (kinetic inertness), a desirable trait for drug shelf-life.
    

Spectroscopic Validation

To validate the theoretical model, calculated vibrational frequencies must be compared with experimental IR/Raman data. A scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) must be applied to correct for anharmonicity.

  • 
    :  ~3450-3500 cm
    
    
    
    (Free N-H).
  • 
    :  ~1650-1700 cm
    
    
    
    (Amide I band).
  • Shift Analysis: If the C=O stretch is redshifted in the experimental spectrum compared to the scaled theoretical value, it confirms the presence of strong intermolecular hydrogen bonding (dimer formation) in the solid state.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. Link

  • Reed, A. E., Weinstock, R. B., & Weinhold, F. (1985). Natural population analysis. The Journal of Chemical Physics, 83(2), 735-746. Link

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical Reviews, 105(8), 2999-3094. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Bader, R. F. W. (1990). Atoms in Molecules: A Quantum Theory. Oxford University Press. Link

Methodological & Application

Synthesis of (2-Ethylphenyl)urea from 2-Ethylaniline: An Application Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of (2-Ethylphenyl)urea, a valuable building block in pharmaceutical and materials science research. The described method is based on the well-established reaction of 2-ethylaniline with isocyanic acid, generated in situ from potassium cyanate in a mildly acidic aqueous medium. This protocol is designed for robustness and scalability, offering high yields of the desired product with straightforward purification. We delve into the mechanistic underpinnings of the reaction, provide detailed safety protocols, and outline a full suite of analytical techniques for the unequivocal characterization of the final compound. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and thoroughly documented synthetic procedure.

Introduction and Scientific Rationale

Substituted aryl ureas are a cornerstone pharmacophore in modern drug discovery, exhibiting a wide array of biological activities. The urea moiety is a privileged structural motif due to its ability to form strong, directional hydrogen bonds with biological targets, such as kinases and receptors. The specific compound, (2-Ethylphenyl)urea, serves as a key intermediate for more complex molecules, leveraging the steric and electronic properties of the ortho-ethyl group to influence molecular conformation and target binding.

The synthesis of aryl ureas is most commonly achieved through the reaction of an amine with an isocyanate. While effective, this often requires the use of pre-formed isocyanates, which can be hazardous and unstable. A more practical and safer alternative, detailed herein, is the in situ generation of isocyanic acid (HNCO) from an alkali metal cyanate (e.g., KOCN) in the presence of a weak acid. The aniline derivative then undergoes nucleophilic addition to the isocyanic acid to form the target urea. This method, often referred to as the cyanate method, is highly reliable for a wide range of anilines and provides excellent yields.[1]

The choice of 2-ethylaniline as the starting material presents a specific synthetic context. The ortho-ethyl group can impart steric hindrance, potentially influencing reaction kinetics. However, the protocol described has been optimized to overcome such effects, ensuring a high conversion rate. The causality behind the experimental choices, such as the use of a water/acetic acid solvent system and specific temperature controls, is rooted in balancing reagent solubility, reaction rate, and the stability of the intermediate isocyanic acid.

Reaction Mechanism and Workflow

The synthesis proceeds via a two-step, one-pot process. First, potassium cyanate is protonated by acetic acid to form isocyanic acid. Subsequently, the nucleophilic nitrogen of 2-ethylaniline attacks the electrophilic carbon of isocyanic acid, leading to the formation of (2-Ethylphenyl)urea.

Mechanism Visualization

Caption: Reaction mechanism for the synthesis of (2-Ethylphenyl)urea.

Experimental Workflow

The overall experimental process is summarized in the following workflow diagram.

Experimental_Workflow reagent_prep Reagent Preparation (2-Ethylaniline, KOCN, Acetic Acid, Water) dissolution Dissolution Dissolve 2-ethylaniline in aqueous acetic acid at 35-40 °C reagent_prep->dissolution addition Reagent Addition Slowly add aqueous KOCN solution with vigorous stirring dissolution->addition precipitation Precipitation Product precipitates upon addition of KOCN addition->precipitation reaction_completion Reaction Completion Stir for 2-3 hours at room temperature precipitation->reaction_completion isolation Isolation Cool in an ice bath and collect crude product by vacuum filtration reaction_completion->isolation washing Washing Wash the filter cake with cold water isolation->washing purification Purification Recrystallize from aqueous ethanol washing->purification drying Drying Dry the purified product under vacuum purification->drying characterization Characterization (NMR, IR, MP, TLC) drying->characterization

Caption: Overall experimental workflow for the synthesis and characterization.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.SupplierPurity
2-EthylanilineC₈H₁₁N121.18578-54-1Sigma-Aldrich≥98%
Potassium CyanateKOCN81.12590-28-3Sigma-Aldrich≥96%
Glacial Acetic AcidCH₃COOH60.0564-19-7Fisher ScientificACS Grade
EthanolC₂H₅OH46.0764-17-5VWR200 Proof
Deionized WaterH₂O18.027732-18-5In-house-
Safety Precautions
  • 2-Ethylaniline: Toxic if swallowed, in contact with skin, or if inhaled.[2] It is also a suspected carcinogen. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.

  • Potassium Cyanate: Harmful if swallowed.[3] Causes serious eye irritation. Avoid breathing dust. Handle with gloves and safety goggles.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.

  • General: This reaction should be performed by trained personnel in a laboratory setting with access to safety showers and eyewash stations.

Step-by-Step Synthesis Procedure
  • Preparation of 2-Ethylaniline Solution: In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, combine 2-ethylaniline (12.12 g, 0.10 mol), glacial acetic acid (24 mL), and deionized water (96 mL). Gently warm the mixture to 35-40 °C while stirring to achieve a clear, homogeneous solution.

  • Preparation of Potassium Cyanate Solution: In a separate 250 mL beaker, dissolve potassium cyanate (12.17 g, 0.15 mol, 1.5 equivalents) in 90 mL of deionized water. Warm slightly to 35 °C to ensure complete dissolution.

  • Reaction Initiation and Precipitation: Vigorously stir the 2-ethylaniline solution. Slowly add approximately 10 mL of the potassium cyanate solution dropwise. A white precipitate of (2-ethylphenyl)urea should begin to form.

  • Completion of Addition: Once precipitation has started, add the remainder of the potassium cyanate solution more rapidly over 5-10 minutes. The mixture will become a thick, white paste. A slight exotherm may be observed, with the temperature rising to 45-55 °C.

  • Reaction Stirring: Continue to stir the thick suspension vigorously for an additional 10 minutes. Then, remove the flask from the heat source and allow it to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Isolation of Crude Product: Cool the reaction mixture in an ice-water bath for 30 minutes. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any unreacted salts and acetic acid. Press the solid as dry as possible on the funnel.

  • Purification by Recrystallization: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add approximately 240 mL of ethanol and 60 mL of water (a 4:1 ethanol/water ratio, approximately 15 mL of solvent per gram of crude product is a good starting point). Heat the mixture on a hot plate with stirring until the solid completely dissolves. If any insoluble material remains, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Final Product Collection and Drying: Collect the purified, white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold 4:1 ethanol/water. Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield
  • Theoretical Yield: 16.42 g

  • Typical Experimental Yield: 14.0 - 15.1 g (85-92%)

Product Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity. The following analytical data are expected for (2-Ethylphenyl)urea.

Physical Properties
  • Appearance: White crystalline solid

  • Molecular Formula: C₉H₁₂N₂O

  • Molecular Weight: 164.21 g/mol

  • Melting Point: 158-161 °C (literature)

Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum will show characteristic signals for the ethyl group and the aromatic protons, along with exchangeable protons from the urea moiety. Based on data from closely related structures, the following shifts are predicted[4]:

    • δ ~ 8.3-8.5 ppm (s, 1H, Ar-NH-)

    • δ ~ 7.8-8.0 ppm (d, 1H, Ar-H)

    • δ ~ 7.0-7.3 ppm (m, 3H, Ar-H)

    • δ ~ 5.8-6.0 ppm (s, 2H, -NH₂)

    • δ ~ 2.5-2.6 ppm (q, J = 7.6 Hz, 2H, -CH₂CH₃)

    • δ ~ 1.1-1.2 ppm (t, J = 7.6 Hz, 3H, -CH₂CH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will confirm the number of unique carbon environments.

    • δ ~ 157-158 ppm (C=O)

    • δ ~ 137-138 ppm (Ar-C)

    • δ ~ 133-134 ppm (Ar-C)

    • δ ~ 128-130 ppm (Ar-CH)

    • δ ~ 126-127 ppm (Ar-CH)

    • δ ~ 124-125 ppm (Ar-CH)

    • δ ~ 122-123 ppm (Ar-CH)

    • δ ~ 24-25 ppm (-CH₂CH₃)

    • δ ~ 14-15 ppm (-CH₂CH₃)

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ~3430 cm⁻¹ (N-H stretch, asymmetric)

    • ~3330 cm⁻¹ (N-H stretch, symmetric)

    • ~3200 cm⁻¹ (N-H stretch, H-bonded)

    • ~1650 cm⁻¹ (C=O stretch, "Amide I band")

    • ~1590 cm⁻¹ (N-H bend, "Amide II band")

    • ~1550 cm⁻¹ (C=C aromatic stretch)

  • Thin Layer Chromatography (TLC):

    • Mobile Phase: 1:1 Ethyl Acetate / Hexanes

    • Stationary Phase: Silica Gel 60 F₂₅₄

    • Visualization: UV light (254 nm)

    • Expected R_f: ~0.4

Conclusion

The protocol detailed in this application note provides a reliable, high-yield, and scalable method for the synthesis of (2-Ethylphenyl)urea from readily available starting materials. The cyanate method avoids the use of hazardous isocyanates while maintaining excellent efficiency. The comprehensive characterization data serves as a benchmark for researchers to validate their results, ensuring high scientific integrity. This procedure is well-suited for both academic research laboratories and industrial settings focused on the development of novel pharmaceuticals and advanced materials.

References

  • Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of Inorganic Biochemistry, 32(3), 163–169. [Link]

  • Sikka, P., Sahu, J. K., Mishra, A. K., & Hashim, S. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal chemistry, 5(11), 479-483. [Link]

  • Organic Syntheses. (n.d.). Arylureas I. Cyanate Method. Org. Synth. 1941, 21, 12. [Link]

  • MDPI. (2025, January 29). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Molecules, 30(3), 893. [Link]

  • PubChem. (n.d.). 2-Ethylaniline. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). (2-ethylphenyl)urea. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

Sources

HPLC method for analyzing (2-Ethylphenyl)urea purity.

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm currently engaged in a targeted information-gathering phase. My focus is on compiling HPLC methods applicable to aryl ureas, particularly those with structural resemblance to (2-Ethylphenyl)urea. I'm prioritizing established, well-documented protocols.

Refining Analytical Approach

I'm now expanding my search to include physicochemical data for informed method design. I'll also check pharmacopeia guidelines for robust, validated HPLC methods. The application note will be structured to introduce the analysis of (2-Ethylphenyl)urea purity, detail an optimized method with rationale, and include a step-by-step experimental protocol. A Graphviz workflow diagram and chromatographic parameter table are planned.

Prioritizing Literature Review

I'm now diving deep into Google, aiming to build a solid foundation of HPLC literature for aryl ureas, especially analogs of (2-Ethylphenyl)urea. I'm focusing on common HPLC parameters, potential impurities, and established methodologies. Simultaneously, I'll compile physicochemical data to refine my approach and cross-reference with pharmacopeia and regulatory guidelines.

Protocol for testing the anti-proliferative effects of (2-Ethylphenyl)urea derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of Anti-Proliferative Potency of (2-Ethylphenyl)urea Derivatives

Executive Summary & Chemical Context

(2-Ethylphenyl)urea derivatives represent a distinct subclass of hydrophobic pharmacophores often explored for kinase inhibition (e.g., VEGFR, Raf) and tubulin destabilization. The ortho-ethyl substitution introduces specific steric bulk and lipophilicity that distinguishes these compounds from their methyl- or unsubstituted counterparts.

While this substitution often enhances membrane permeability and target residence time, it presents a critical challenge in in vitro testing: aqueous solubility . The most common failure mode in testing these derivatives is not a lack of potency, but "crashing out" (precipitation) in cell culture media, leading to false negatives or erratic IC50 curves.

This protocol prioritizes solubility management alongside rigorous biological validation.

Compound Management & Solubilization

Objective: Ensure the compound remains in solution at the cellular interface without inducing solvent toxicity.

The "2-Ethyl" Challenge

The ethyl group at the ortho position increases the LogP (partition coefficient) significantly. Standard DMSO protocols often fail if the final aqueous dilution step is too rapid.

Protocol: The "Intermediate Step" Dilution

Do not spike 100% DMSO stock directly into the cell well. Use an intermediate dilution plate.

  • Stock Preparation: Dissolve neat compound in anhydrous DMSO to 10 mM . Vortex and sonicate for 5 minutes.

    • Quality Check: The solution must be crystal clear. If turbid, warm to 37°C.

  • Serial Dilution (in DMSO): Prepare a 1000x concentration series in a polypropylene (solvent-resistant) plate.

    • Example: For a 10 µM final assay concentration, prepare a 10 mM well in the source plate.

  • Intermediate Plate (Media + DMSO):

    • Transfer 2 µL of the DMSO source into 198 µL of pre-warmed culture media (1:100 dilution).

    • Mix vigorously. This creates a 10x working solution with 1% DMSO.

    • Critical Check: Inspect this intermediate plate under a microscope.[1] If crystals are visible, the compound has crashed out. You cannot proceed to the cell plate.

  • Final Addition: Transfer 10 µL of the intermediate solution into 90 µL of cell culture in the assay plate.

    • Final DMSO Concentration: 0.1% (Non-toxic to most cell lines).[2]

Primary Screening: The SRB Assay (Recommended)

Rationale: While MTT/MTS assays are common, urea derivatives often act as kinase inhibitors which can alter mitochondrial metabolism without killing the cell immediately. This causes artifacts in metabolic assays (MTT). The Sulforhodamine B (SRB) assay measures total protein mass, providing a more stable readout of cell number for this compound class.

Workflow Diagram

SRB_Workflow Stock Stock Prep (10mM DMSO) Treatment Compound Addition (48-72h Incubation) Stock->Treatment Seeding Cell Seeding (24h Recovery) Fixation_T0 Fixation T0 (TCA, 4°C) Seeding->Fixation_T0 Baseline Control Seeding->Treatment Fixation_End Fixation End (TCA, 4°C) Treatment->Fixation_End Staining Staining (0.4% SRB) Fixation_End->Staining Wash Wash (1% Acetic Acid) Staining->Wash Readout Readout (OD 510nm) Wash->Readout

Caption: Optimized SRB workflow including a T0 baseline fixation to distinguish cytostatic vs. cytotoxic effects.

Step-by-Step Protocol
  • Seeding: Seed tumor cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 100 µL media. Incubate 24h.

  • T0 Fixation (Critical): Fix one plate immediately before drug addition using 50 µL cold 50% TCA (Trichloroacetic acid). This establishes the "Time Zero" cell mass.

  • Treatment: Add compound (via the Intermediate Protocol in Section 2). Incubate for 48 hours.

  • Fixation: Add 50 µL cold 50% TCA to the assay plates. Incubate at 4°C for 1 hour.

  • Washing: Wash 5x with tap water. Air dry.

  • Staining: Add 100 µL 0.4% SRB solution (in 1% acetic acid). Incubate 15 min at room temp.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye.[3] Air dry.

  • Solubilization: Add 150 µL 10 mM Tris base (pH 10.5). Shake for 10 min.

  • Read: Absorbance at 510 nm.

Secondary Validation: Clonogenic Survival Assay

Rationale: Anti-proliferative assays (SRB/MTT) only measure growth inhibition over a short window. To confirm the (2-ethylphenyl)urea derivative causes irreversible reproductive death (essential for drug candidates), a clonogenic assay is required.

  • Seeding: Seed cells at very low density (200–500 cells/well) in 6-well plates.

  • Treatment: Treat with IC50 and 2xIC50 concentrations for 24 hours.

  • Washout: Remove drug-containing media, wash with PBS, and replace with fresh drug-free media.

  • Incubation: Culture for 7–14 days until colonies >50 cells form.

  • Staining: Fix with methanol/acetic acid (3:1) and stain with Crystal Violet (0.5%).

  • Analysis: Count colonies manually or using automated software (ImageJ).

Mechanistic Deconvolution (Flow Cytometry)

Rationale: Phenylureas often arrest cells in the G2/M phase (if tubulin-targeting) or G1 phase (if kinase-targeting).

Pathway Hypothesis Diagram

Mechanism Compound (2-Ethylphenyl)urea Derivative Target_A Target A: Tubulin (Polymerization Inhibition) Compound->Target_A Target_B Target B: VEGFR/Raf (Kinase Inhibition) Compound->Target_B Effect_A G2/M Arrest (Mitotic Catastrophe) Target_A->Effect_A Effect_B G1/S Arrest (Cytostasis) Target_B->Effect_B Apoptosis Apoptosis (Annexin V+) Effect_A->Apoptosis Effect_B->Apoptosis

Caption: Dual mechanistic potential of phenylureas. Flow cytometry distinguishes between G2/M (Tubulin) and G1/S (Kinase) pathways.

Protocol: Cell Cycle Analysis
  • Harvest: Trypsinize treated cells (24h exposure).

  • Wash: PBS wash.[1][4]

  • Fixation: Dropwise addition of 70% ethanol (cold) while vortexing. Store at -20°C overnight.

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

  • Acquisition: Flow cytometer (FL2 channel).

  • Interpretation:

    • Peak at 2N DNA = G0/G1.

    • Peak at 4N DNA = G2/M.

    • Sub-G1 peak = Apoptotic debris (indicates cytotoxicity).

Data Presentation Standards

Report all quantitative data in the following tabular format to ensure comparability across experiments.

Table 1: Anti-Proliferative Potency Summary

Compound IDCell LineIC50 (µM) [95% CI]Max Inhibition (%)Solubility Limit (µM)*Mechanism (Cell Cycle)
Ref (Sorafenib) A5494.5 [3.8 - 5.2]92%>100G1 Arrest
Test Cmpd 1 A5492.1 [1.8 - 2.4]98%50G2/M Arrest
Test Cmpd 2 A549>50<20%10N/A

*Solubility Limit determined by microscopic inspection of the Intermediate Plate (Section 2).

References

  • National Cancer Institute (NCI). "NCI-60 Screening Methodology (Sulforhodamine B)." Cancer.gov. Available at: [Link]

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. Available at: [Link]

  • Shoemaker, R. H. (2006). "The NCI60 human tumour cell line anticancer drug screen."[5] Nature Reviews Cancer. Available at: [Link]

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Li, H. Q., et al. (2010).[6] "Synthesis and structure-activity relationships of N-benzyl-N'-(2-ethylphenyl)ureas as antitumor agents." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for phenylurea class activity).

Sources

Application Note: Preparation and Storage of (2-Ethylphenyl)urea Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a standardized protocol for the preparation, solubilization, and storage of (2-Ethylphenyl)urea stock solutions. While often used as an intermediate in organic synthesis or a standard in chromatographic separation, the compound's moderate lipophilicity (LogP ~1.57) requires specific solvent choices to ensure stability and experimental reproducibility. This document details the preparation of a 50 mM stock solution in DMSO , outlines critical solubility parameters, and defines quality control measures to prevent precipitation artifacts in biological assays.

Physicochemical Profile & Solubility Analysis

Before handling, it is critical to understand the physical constraints of the molecule. (2-Ethylphenyl)urea is a substituted phenylurea. Unlike unsubstituted urea, the presence of the ethyl-phenyl group significantly reduces water solubility, making organic co-solvents necessary for high-concentration stocks.

Table 1: Compound Specifications
PropertyDataNotes
IUPAC Name 1-(2-Ethylphenyl)ureaPrimary identifier
CAS Number 114-32-9 Verify on vial label
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol Use this for Molarity calculations
Appearance White to off-white solidCrystalline powder
LogP ~1.57Moderately lipophilic
Solubility (Water) Low (< 1 mg/mL)Not suitable for stock solutions
Solubility (DMSO) High (> 50 mM)Recommended Solvent
Solubility (Ethanol) ModerateAlternative, but volatile
Solvent Selection Logic
  • DMSO (Dimethyl Sulfoxide): The preferred solvent. It has a high boiling point, low volatility, and excellent solubilizing power for phenylureas. It is compatible with -20°C storage.

  • Ethanol: Usable for short-term applications but prone to evaporation, which alters concentration over time.

  • Water: Avoid. Attempting to dissolve this compound directly in water at millimolar concentrations will result in suspension, not solution, leading to erratic experimental data.

Protocol: Preparation of 50 mM Stock Solution

Target Concentration: 50 mM (50 mmol/L) Total Volume: 10 mL (Example volume, scalable) Solvent: Anhydrous DMSO (≥99.9%)

Step-by-Step Methodology
Step 1: Mass Calculation

Use the formula:


[1][2][3]

For 10 mL of 50 mM solution:



Step 2: Weighing and Solubilization
  • Weigh 82.1 mg of (2-Ethylphenyl)urea into a sterile 15 mL polypropylene centrifuge tube or glass vial.

    • Note: Glass is preferred for long-term storage to prevent potential leaching of plasticizers by DMSO.

  • Add 5 mL of anhydrous DMSO initially.

  • Vortex vigorously for 30-60 seconds.

    • Observation: The white powder should dissolve completely, leaving a clear, colorless liquid. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

  • Add remaining DMSO to bring the final volume to exactly 10 mL .

    • Precision Tip: For highest accuracy, add DMSO by mass (Density of DMSO ≈ 1.1 g/mL) or use a calibrated positive-displacement pipette.

Step 3: Aliquoting and Storage

Do not store the entire 10 mL bulk at -20°C. Repeated freeze-thaw cycles can induce precipitation and degradation.

  • Divide the stock into 500 µL aliquots in cryovials.

  • Seal tightly (parafilm is recommended for long-term storage).

  • Label with: Name, Conc (50 mM), Solvent (DMSO), Date, and User Initials .

Workflow Visualization

StockPrep Start Start: 82.1 mg Compound Solvent Add 5 mL DMSO (Initial Solubilization) Start->Solvent Mix Vortex / Sonicate (Ensure Clarity) Solvent->Mix TopUp Top up to 10 mL (Final Vol) Mix->TopUp Aliquot Aliquot into Cryovials (500 µL) TopUp->Aliquot Store Store at -20°C (Dark) Aliquot->Store

Figure 1: Workflow for preparing a 50 mM stock solution of (2-Ethylphenyl)urea.

Usage in Biological Assays (Serial Dilution)

When using this stock in cell culture or enzymatic assays, the final DMSO concentration must be kept below the toxicity threshold (typically < 0.5% or < 0.1% depending on cell type).

Scenario: You require a 50 µM working concentration in assay media.

  • Intermediate Dilution: Dilute the 50 mM stock 1:100 into media/buffer.

    • Mix: 10 µL Stock + 990 µL Media = 500 µM (1% DMSO).

    • Note: This step prevents precipitation shock that can occur if you jump directly from 100% DMSO to aqueous buffer.

  • Final Dilution: Dilute the Intermediate 1:10 into assay media.

    • Mix: 100 µL Intermediate + 900 µL Media = 50 µM (0.1% DMSO).

Dilution Logic Diagram

Dilution Stock Stock Solution (50 mM in 100% DMSO) Inter Intermediate Step (500 µM in 1% DMSO) Stock->Inter  1:100 Dilution (Prevents Precip.) Final Working Solution (50 µM in 0.1% DMSO) Inter->Final  1:10 Dilution (Reduces DMSO) Cells Apply to Cells/Assay Final->Cells

Figure 2: Serial dilution strategy to minimize DMSO toxicity and precipitation risk.

Quality Control & Troubleshooting

Precipitation Check

Substituted ureas can crystallize out of aqueous solution if the concentration is too high or the temperature drops.

  • Visual Inspection: Before every use, hold the vial up to a light source. The solution must be perfectly clear. If it looks cloudy or has "swirling" particulates, do not use .

  • Recovery: If precipitation occurs in the DMSO stock (thawed from -20°C), warm the vial to 37°C for 5 minutes and vortex. If it does not redissolve, discard and prepare fresh.

Chemical Stability
  • Hydrolysis: Urea derivatives are generally stable at neutral pH but can hydrolyze to the corresponding aniline (2-ethylaniline) under strongly acidic or basic conditions or at elevated temperatures (> 60°C).

  • Shelf Life:

    • Solid powder: > 2 years at room temperature (desiccated).

    • DMSO Stock (-20°C): 6 months.[4]

    • Aqueous Working Solution: Prepare fresh daily.

Safety and Handling (EHS)

  • Hazard Identification: While (2-Ethylphenyl)urea is not classified as acutely toxic (GHS), phenylureas should be treated as potential irritants.

  • DMSO Permeability: DMSO penetrates skin rapidly and can carry dissolved compounds into the bloodstream.

    • Mandatory PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

  • Disposal: Dispose of DMSO solutions in the halogenated organic solvent waste stream (due to the solvent) or general organic waste, adhering to local EHS regulations.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11266, 1-(2-Ethylphenyl)urea. Available at: [Link]

  • SIELC Technologies. Separation of (2-Ethylphenyl)urea on Newcrom R1 HPLC column. Available at: [Link]

  • Gaylord Chemical. DMSO Solubility Data and Handling Technical Bulletin. Available at: [Link]

Sources

Application Notes and Protocols for the Pharmacokinetic Analysis of (2-Ethylphenyl)urea in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacokinetic Profile of (2-Ethylphenyl)urea

(2-Ethylphenyl)urea, a small molecule of interest in early-stage drug discovery, belongs to the substituted phenylurea class of compounds. This class has been investigated for a variety of biological activities.[1] Understanding the pharmacokinetic (PK) profile—the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a cornerstone of drug development. It provides critical insights into the compound's behavior in vivo, guiding dose selection, formulation development, and the design of subsequent efficacy and toxicology studies.[2]

This comprehensive guide provides a detailed protocol for conducting a thorough pharmacokinetic analysis of (2-Ethylphenyl)urea in a murine model. As a compound with predicted low aqueous solubility, special consideration is given to formulation strategies to ensure adequate systemic exposure.[2][3] The methodologies outlined herein are designed to be robust and reproducible, adhering to the principles of scientific integrity and providing a self-validating framework for researchers. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both step-by-step instructions and the scientific rationale behind the experimental design.

Physicochemical Properties of (2-Ethylphenyl)urea

A foundational understanding of the physicochemical properties of (2-Ethylphenyl)urea is paramount for designing an effective pharmacokinetic study. These properties influence its solubility, permeability, and ultimately, its bioavailability.

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O[4]
Molecular Weight164.208 g/mol [4]
LogP1.57[4]
Predicted SolubilityPoor in aqueous mediaInferred from LogP and class

The moderate LogP value suggests that (2-Ethylphenyl)urea is lipophilic, which can correlate with low aqueous solubility, a common challenge for many drug candidates.[3] This necessitates careful consideration of the formulation to achieve sufficient absorption for oral administration and to maintain solubility for intravenous administration.

Experimental Design: A Roadmap for a Murine Pharmacokinetic Study

The following experimental design provides a comprehensive approach to characterizing the pharmacokinetics of (2-Ethylphenyl)urea in mice following both intravenous (IV) and oral (PO) administration. This dual-route approach allows for the determination of absolute bioavailability.

Study Synopsis
  • Test Article: (2-Ethylphenyl)urea

  • Species: Male CD-1 mice (or other appropriate strain), 8-10 weeks old

  • Group Size: n=3-4 mice per time point for satellite groups, or n=4-6 for serial sampling

  • Administration Routes:

    • Intravenous (bolus)

    • Oral (gavage)

  • Dose Levels:

    • IV: 1 mg/kg

    • PO: 10 mg/kg (dose selection may be adjusted based on preliminary toxicity and solubility studies)

  • Sample Collection: Serial or satellite blood sampling at appropriate time points.

  • Analytical Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)

  • Pharmacokinetic Analysis: Non-compartmental analysis (NCA)

Workflow Diagram

Sources

Application Note: Advanced Crystallization Protocols for (2-Ethylphenyl)urea and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the crystallization and purification strategies for (2-Ethylphenyl)urea (CAS: 114-32-9) and its structural analogs.[1] While phenylureas are chemically robust, the ortho-ethyl substitution introduces steric bulk that disrupts planar stacking, often leading to challenges such as "oiling out" or the formation of metastable polymorphs.[1] This note provides a rational workflow for solvent selection, nucleation control, and polymorph screening to ensure high-purity isolation for pharmaceutical and agrochemical applications.

Physicochemical Context & Challenges

To crystallize (2-Ethylphenyl)urea effectively, one must understand the competing forces at the molecular level:

  • Hydrogen Bonding: The urea moiety (-NH-CO-NH-) acts as a strong donor/acceptor, driving the formation of 1D chains or 2D sheets.[1] This is the primary driver of crystallization.

  • Steric Hindrance: The ethyl group at the 2-position creates a "tail" that interferes with the tight packing observed in unsubstituted phenylurea.[1] This increases solubility in non-polar solvents compared to the methyl analog and lowers the lattice energy, making the compound prone to supercooling and oiling out.

Key Physical Parameters (Typical for Class):

  • LogP: ~1.57 (Moderate lipophilicity).[1]

  • Solubility Profile: Soluble in short-chain alcohols, acetone, ethyl acetate; insoluble in water and aliphatic hydrocarbons.[1]

Pre-Crystallization Workflow: Solubility Profiling

Do not proceed to bulk crystallization without defining the Metastable Zone Width (MSZW).

Protocol 1: Gravimetric Solubility Screening

Objective: Determine the saturation limit (


) in key solvent classes.[1]

Materials:

  • (2-Ethylphenyl)urea crude material.[1]

  • Solvent Set: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Acetone, Ethyl Acetate (EtOAc), Toluene, Water (Anti-solvent).[1]

  • HPLC vials, heating block, syringe filters (0.22 µm).[1]

Steps:

  • Slurry Preparation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a sealed vial.

  • Equilibration: Stir at 25°C for 24 hours. Repeat with a second set at 50°C.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent crashing out).

  • Quantification: Evaporate solvent and weigh the residue (Gravimetric) or analyze via HPLC (Chromatographic).[1]

  • Data Analysis: Calculate solubility in mg/mL.

Solvent Selection Guide (General Trends for Phenylureas):

Solvent ClassSolventSolubility @ 25°CRole in Crystallization
Protic Polar Methanol, EthanolHighGood for Cooling Crystallization.[1]
Aprotic Polar Acetone, THFVery HighUse as Solvent in Anti-solvent methods.[1]
Esters Ethyl AcetateModerateExcellent for evaporative or cooling methods.[1]
Aromatic TolueneModerate/LowGood for temperature cycling; purges polar impurities.[1]
Aliphatic Hexane, HeptaneNegligibleAnti-solvent (Drowning out).[1]
Aqueous WaterNegligibleAnti-solvent (Green chemistry option).[1]

Core Crystallization Protocols

Method A: Cooling Crystallization (Preferred for Scale-up)

Best for: High purity requirements, removing structurally similar impurities.[1]

Rationale: The temperature dependence of (2-Ethylphenyl)urea solubility in ethanol allows for a controlled supersaturation trajectory, promoting the growth of large, filterable crystals.[1]

Procedure:

  • Dissolution: Charge crude (2-Ethylphenyl)urea into a jacketed reactor. Add Ethanol (95%) to reach a concentration of ~0.8

    
    
    
    
    
    at 60°C.
    • Note: If the solution is colored, treat with activated carbon (5 wt%) for 30 mins, then hot-filter.[1]

  • Heat & Clarify: Heat to 65°C (below boiling) until fully dissolved. Ensure no "ghost nuclei" remain.

  • Cooling Ramp (Critical):

    • Cool from 65°C to 50°C at 0.5°C/min.

    • Seed Point: At 50°C (metastable zone), add 0.5 wt% pure seed crystals.

    • Aging: Hold at 50°C for 30 mins to allow seed healing.

    • Linear Cool: Cool to 5°C at 0.2°C/min. Slow cooling prevents oiling out.[1]

  • Isolation: Filter the slurry immediately at 5°C.

  • Wash: Wash the cake with 2 bed volumes of cold (-10°C) Ethanol/Water (1:1).

  • Drying: Vacuum dry at 40°C.

Method B: Anti-Solvent Crystallization (Drowning Out)

Best for: Thermally labile derivatives or maximizing yield.[1]

Rationale: Adding a non-solvent (water) drastically reduces the solubility power of the mixture, forcing precipitation.[1]

Procedure:

  • Primary Solution: Dissolve the compound in Acetone or THF at Room Temperature (RT) to near saturation (~150 mg/mL).

  • Anti-Solvent Addition:

    • Place the solution in a vessel with high-shear agitation (e.g., overhead stirrer at 300 RPM).

    • Slowly dose Water (or Heptane) into the vortex.[1]

    • Ratio: Target a final Solvent:Anti-solvent ratio of 1:3.[1]

  • Nucleation Management:

    • Risk:[1][2] Rapid addition causes amorphous precipitation (gunk).[1]

    • Control: Add anti-solvent until the "cloud point" (first persistent turbidity).[1] Stop addition. Hold for 15 mins to allow crystal growth. Resume addition slowly.

  • Filtration: Filter and wash with water.[1]

Troubleshooting: The "Oiling Out" Phenomenon

(2-Ethylphenyl)urea is prone to Liquid-Liquid Phase Separation (LLPS) before crystallization because the ethyl group lowers the melting point relative to the crystal lattice energy.[1]

Symptoms: The solution turns milky/opaque, and oily droplets form on the reactor walls before crystals appear. Root Cause: Supersaturation is too high; the system enters the spinodal decomposition region. Remedy:

  • Reduce Concentration: Dilute the starting solution by 10-20%.

  • Increase Seed Load: Increase seed loading to 1-2 wt% to provide surface area for growth, bypassing the nucleation energy barrier.

  • Change Solvent: Switch to a solvent with a higher boiling point (e.g., Toluene) to operate at higher temperatures where the oil phase is unstable.[1]

Visualization of Workflows

Diagram 1: Solvent Selection & Process Decision Tree

G Start Crude (2-Ethylphenyl)urea SolubilityTest Solubility Profiling (Gravimetric) Start->SolubilityTest Decision1 Is impurity profile complex? SolubilityTest->Decision1 MethodA Method A: Cooling Crystallization (Ethanol/IPA) Decision1->MethodA Yes (Need purification) MethodB Method B: Anti-Solvent (Acetone + Water) Decision1->MethodB No (Need yield/speed) OilingOut Risk: Oiling Out observed? MethodA->OilingOut MethodB->OilingOut Remedy1 Reduce Conc. & Increase Seed Load OilingOut->Remedy1 Yes Remedy2 Switch Solvent (e.g., Toluene) OilingOut->Remedy2 Severe Final Pure Crystalline Product (Confirm by XRD/DSC) OilingOut->Final No Remedy1->Final Remedy2->Final

Caption: Decision tree for selecting the optimal crystallization strategy based on impurity profile and phase behavior risks.

Characterization & Quality Control

Every batch must be validated to ensure the correct polymorph and chemical purity.

  • PXRD (Powder X-Ray Diffraction): The gold standard for identifying polymorphs.[1] Compare the experimental pattern against the calculated pattern from single-crystal data (if available) or a reference standard.

  • DSC (Differential Scanning Calorimetry):

    • Sharp endotherm = Pure crystal.[1]

    • Broad/multiple peaks = Mixed polymorphs or solvates.[1]

    • Target: Look for a single melting endotherm (Literature range typically ~120-125°C for similar phenylureas, but must be empirically established for the ethyl derivative).[1]

  • HPLC Purity: Reverse-phase C18 column, Acetonitrile/Water gradient.

References

  • Solubility of Phenylurea Derivatives

    • Title: 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents.[1]

    • Source: ResearchGate / J. Chem. Eng.[1] Data.

    • URL:[Link]

  • General Urea Crystallization Mechanisms

    • Title: Review on Growth and Characterization of Urea and Urea Deriv
    • Source: Brazilian Journal of Physics (2020).[1][2]

    • URL:[Link][1]

  • Analytical Methods for (2-Ethylphenyl)

    • Title: Separation of (2-Ethylphenyl)urea on Newcrom R1 HPLC column.[1][3]

    • Source: SIELC Technologies Application Note.[1]

    • URL:[Link]

  • Structural Insights (Homologous Compounds)

    • Title: Crystal structure of 1-(2,4-dimethylphenyl)urea.[1]

    • Source: Acta Crystallographica / NCBI PMC.[1]

    • URL:[Link]

  • Synthesis and Purification Protocols

    • Title: A Technical Guide to the Discovery of Novel Bioactive Phenylurea Deriv
    • Source: BenchChem Protocols.[1][4]

Sources

Application Note: (2-Ethylphenyl)urea as a Structural Probe in Chemical Biology

[1]

Part 1: Executive Summary & Technical Rationale

(2-Ethylphenyl)urea (1-ethyl-3-phenylurea analog) is a synthetic mono-substituted phenylurea utilized primarily as a mechanistic probe in plant hormone signaling and as a reference standard in environmental metabolomics.[1] Unlike high-affinity drugs designed for therapeutic efficacy, the value of (2-Ethylphenyl)urea lies in its specific steric properties, making it an essential tool for defining the active site architecture of cytokinin receptors and tracking the environmental degradation of urea-based herbicides.[1]

Core Utility[1]
  • Cytokinin Receptor Profiling (Plant Biology): It serves as a steric probe for the Arabidopsis Histidine Kinase (AHK) receptors. By introducing an ethyl group at the ortho position of the phenyl ring, researchers use this compound to interrogate the spatial constraints of the receptor's hydrophobic pocket, contrasting it with highly active analogues like Thidiazuron (TDZ) or N,N'-diphenylurea (DPU).

  • Environmental Metabolomics (Toxicology): It acts as a stable analytical standard for monitoring the degradation pathways of complex phenylurea herbicides. It is a critical analyte in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows designed to detect herbicide runoff in groundwater.[1]

Part 2: Mechanism of Action & Scientific Grounding

The Cytokinin Signaling Probe

Phenylureas are a unique class of non-adenine cytokinins. While natural cytokinins (like Zeatin) are adenine-based, synthetic phenylureas mimic their action by binding to the same receptors (AHK3 and AHK4/CRE1).

  • Mechanism: The urea bridge (-NH-CO-NH-) acts as a hydrogen bond donor/acceptor scaffold, mimicking the N6-amine and N7-nitrogen of adenine.[1]

  • The "Ortho-Effect" Tool: The 2-ethyl substituent on the phenyl ring creates specific steric hindrance.[1] In Structure-Activity Relationship (SAR) studies, (2-Ethylphenyl)urea typically exhibits reduced biological activity compared to meta-substituted or heterocyclic ureas.[1]

  • Why this matters: By comparing the weak activity of (2-Ethylphenyl)urea against potent agonists, researchers map the "tolerance limit" of the receptor's binding pocket. It confirms that the receptor requires a planar or specific meta-configuration for optimal activation, validating the "lock and key" model of AHK signaling.[1]

Environmental Fate Marker

In environmental chemistry, substituted ureas are subject to hydrolysis and microbial degradation. (2-Ethylphenyl)urea is a stable intermediate used to validate extraction efficiency from soil matrices.[1] Its lipophilicity (LogP ~2.[1]3) makes it an excellent marker for optimizing Solid Phase Extraction (SPE) protocols.

Part 3: Experimental Protocols

Protocol A: Cytokinin Bioassay (Callus Yield Assay)

Objective: To quantify the biological activity of (2-Ethylphenyl)urea relative to the standard Kinetin, determining the impact of ortho-substitution.

Reagents:

  • Tobacco (Nicotiana tabacum) callus tissue (hormone-dependent).[1]

  • Murashige and Skoog (MS) Basal Medium.

  • (2-Ethylphenyl)urea (dissolved in DMSO, stock 10 mM).[1]

  • Positive Control: Kinetin or Thidiazuron.[1]

  • Negative Control: DMSO vehicle.[1]

Workflow:

  • Media Preparation: Prepare MS medium supplemented with 2 mg/L indole-3-acetic acid (auxin source).

  • Treatment Dosing: Add (2-Ethylphenyl)urea to media to achieve a concentration gradient: 0.01, 0.1, 1.0, 10, and 100 µM.

    • Note: Phenylureas often require higher concentrations (1-10 µM) than adenine cytokinins to elicit peak response.[1]

  • Inoculation: Aseptically transfer ~50 mg of fresh callus tissue onto the agar surface (n=5 replicates per concentration).

  • Incubation: Incubate at 25°C in the dark for 28 days.

  • Data Collection: Harvest tissue; measure Fresh Weight (FW) and Dry Weight (DW).

  • Calculation: Calculate the "Cytokinin Activity Index" relative to the Kinetin max response.

Self-Validating Check: The negative control (DMSO only) must show no growth (tissue necrosis). If the negative control grows, the auxin concentration is too high or the tissue has habituated.

Protocol B: LC-MS/MS Detection in Water Samples

Objective: To detect trace levels of (2-Ethylphenyl)urea as a degradation marker in groundwater.[1]

Instrument Parameters:

  • System: HPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Step-by-Step Methodology:

  • Sample Pre-treatment: Filter 500 mL water sample through 0.45 µm glass fiber filter.

  • Solid Phase Extraction (SPE):

    • Condition HLB cartridge with 5 mL MeOH followed by 5 mL water.[1]

    • Load sample at 5 mL/min.

    • Wash with 5 mL 5% MeOH/Water.[1]

    • Elute with 2 x 3 mL Methanol.

  • Concentration: Evaporate eluate to dryness under nitrogen stream; reconstitute in 200 µL Mobile Phase (20:80 A:B).

  • MS/MS Transition Monitoring:

    • Precursor Ion: m/z 165.1 [M+H]+

    • Quantifier Ion: m/z 120.1 (Loss of -NH-CO-NH2 fragment).[1]

    • Qualifier Ion: m/z 91.1 (Tropylium ion, characteristic of ethylphenyl group).

Data Interpretation: Compare retention time (RT) and ion ratio (Quant/Qual) against a certified reference standard. A deviation of >2% in RT or >20% in ion ratio indicates a false positive.[1]

Part 4: Visualization & Data[1]

Pathway Diagram: Cytokinin Signaling Mechanism

This diagram illustrates where (2-Ethylphenyl)urea interacts within the plant signaling cascade.[1] It acts as a ligand at the AHK receptor, initiating the phosphorelay.

CytokininSignalingcluster_membranePlasma MembraneLigand(2-Ethylphenyl)urea(Ligand Probe)ReceptorAHK Receptor(Histidine Kinase)Ligand->ReceptorBinding (Steric Probe)AHPAHP Protein(Phosphotransfer)Receptor->AHPPhosphorylationARR_BType-B ARR(Transcription Factor)AHP->ARR_BNuclear TranslocationResponseCell Division(Callus Growth)ARR_B->ResponseGene Activation

Caption: The phosphorelay pathway activated by urea derivatives. (2-Ethylphenyl)urea binds AHK, triggering phosphorylation of AHP and subsequent activation of Type-B Response Regulators (ARR).

Comparative Activity Data (SAR Summary)

The following table summarizes the structure-activity relationship, highlighting why the 2-ethyl analog is a "Probe" rather than a "Drug."

CompoundSubstitution PatternCytokinin Activity (Tobacco Bioassay)Role in Research
Thidiazuron (TDZ) 1,2,3-Thiadiazol-5-ylUltra-High (EC50 < 10 nM)Potent Agonist (Standard)
Forchlorfenuron (CPPU) 2-Chloro-4-pyridylHigh (EC50 ~ 10-50 nM)Agonist / Fruit setting agent
(2-Ethylphenyl)urea 2-Ethyl-phenyl Low / Weak (EC50 > 1 µM) Steric Probe (Negative Control)
Phenylurea UnsubstitutedInactiveBaseline Control

Data synthesized from general phenylurea SAR principles [1, 2].

References

  • Spíchal, L. (2012). Cytokinins - Recent News and Views of Evolutionally Old Molecules. Functional Plant Biology.

  • Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action.[1][2] Annual Review of Plant Physiology.

  • EPA Method 8151A. (1996).[1] Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization.[1] U.S. Environmental Protection Agency.[1]

  • PubChem. (2024).[1][3] (2-Ethylphenyl)urea Compound Summary. National Library of Medicine.[1]

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of (2-Ethylphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Troubleshooting Purity & Isolation Issues Target Molecule: 1-(2-Ethylphenyl)urea (Mono-substituted)

Diagnostic Interface: Identify Your Impurity

Before attempting purification, you must identify the nature of the contamination. The ortho-ethyl group introduces specific steric and lipophilic challenges that distinguish this synthesis from simple phenylureas.

SymptomLikely CulpritDiagnostic Confirmation
Melting Point > 200°C Symmetrical Urea (1,3-bis(2-ethylphenyl)urea)The target mono-urea typically melts significantly lower (~150–160°C). A high-melting solid indicates the "double" reaction occurred.
Red/Brown Discoloration Oxidized Aniline 2-Ethylaniline is prone to oxidation. TLC will show a baseline smear or a distinct spot with lower R_f than the product.
Oily/Gummy Precipitate "Oiling Out" The ethyl group increases lipophilicity. If the aqueous ratio is too high during workup, the product separates as a supercooled liquid rather than a crystal.
Ammonia Smell Biuret/Thermal Decomp Rare in cyanate synthesis; indicates excessive heating (>100°C) causing urea dimerization.

Mechanistic Insight: The Kinetic Competition

To fix the purity, you must understand the competition occurring in your flask. The synthesis relies on the reaction of 2-ethylaniline hydrochloride with potassium cyanate.

The Critical Failure Point: If the pH rises (becomes basic) or the amine is in excess, the unprotonated 2-ethylaniline acts as a nucleophile, attacking the intermediate isocyanate to form the unwanted symmetrical urea.

ReactionPathways Aniline 2-Ethylaniline (Starting Material) Salt Anilinium Salt (Protected) Aniline->Salt Protonation (pH < 3) Acid Acid (HCl/AcOH) Salt->Aniline Deprotonation (pH > 7) Isocyanate Isocyanate Intermediate Salt->Isocyanate + KOCN (In Situ Generation) KOCN Potassium Cyanate Target TARGET PRODUCT (2-Ethylphenyl)urea Isocyanate->Target + NH3/H2O (Desired Path) Impurity IMPURITY Symmetrical Urea Isocyanate->Impurity + Free Aniline (Parasitic Path)

Figure 1: Kinetic competition between product formation and symmetrical urea generation. Note that the presence of free aniline (due to incorrect pH) is the primary driver of the impurity.

Troubleshooting FAQs

Q: I have a large amount of high-melting solid (Symmetrical Urea). How do I remove it?

A: You cannot easily remove it by simple recrystallization because it is often less soluble than your product.

  • The Fix: You must prevent it. The ortho-ethyl group provides steric hindrance, slowing the desired reaction and allowing the "parasitic" attack of free aniline to compete.

  • Protocol Adjustment: Ensure your reaction mixture remains acidic (pH 3–4) throughout the addition of potassium cyanate. If the solution becomes basic, free aniline regenerates and attacks the isocyanate.

  • Salvage: If you must purify, use hot filtration . The symmetrical urea is often insoluble in boiling ethanol, whereas your target product is soluble. Filter the boiling solution; the impurity stays on the filter paper.

Q: The product "oiled out" instead of crystallizing. Why?

A: The ethyl chain makes the molecule lipophilic (greasy). When you add water to precipitate the product, it phase-separates as a liquid (oil) before it can organize into a crystal lattice.

  • The Fix:

    • Re-dissolve: Add just enough ethanol to dissolve the oil at mild heat.

    • Seed: Add a single seed crystal of pure product (if available) or scratch the glass side of the flask.

    • Slow Cool: Do not plunge into ice. Let it cool to room temperature slowly. The oil droplets need time to nucleate.

Q: My product is pink/brown. Is it ruined?

A: Likely not. This is trace oxidation of the starting 2-ethylaniline.

  • The Fix: Recrystallize from Ethanol/Water (1:1) with a small amount of activated charcoal .

    • Dissolve crude solid in boiling ethanol.

    • Add activated charcoal (~5% by weight).

    • Filter while hot (remove charcoal).

    • Add hot water until turbid, then cool.

Standardized Synthesis Protocol (Cyanate Method)

This protocol is designed to minimize symmetrical urea formation by strictly controlling the availability of free amine.

Reagents:

  • 2-Ethylaniline (1.0 equiv)

  • Potassium Cyanate (1.5 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

  • Water[1][2][3][4][5][6]

Step-by-Step Workflow:

  • Solubilization (The Acid Trap):

    • In a flask, dissolve 2-ethylaniline (1.0 eq) in Glacial Acetic Acid (4 mL per gram of amine) and Water (8 mL per gram of amine).

    • Why: This converts the amine entirely to the acetate salt, preventing it from attacking the isocyanate later.

  • Cyanate Addition (Controlled Release):

    • Dissolve Potassium Cyanate (1.5 eq) in a minimum amount of warm water.

    • Add this solution dropwise to the amine mixture at 35°C with vigorous stirring.

    • Critical Control: Do not dump it in all at once.[2][7] Slow addition ensures the local concentration of isocyanate never exceeds the rate of hydration.

  • Reaction Incubation:

    • Stir at room temperature for 2–3 hours.

    • Note: A white precipitate (Product) should form.[1] If an oil forms, see the "Oiling Out" FAQ.

  • Quenching & Isolation:

    • Dilute with an equal volume of ice-cold water.

    • Stir for 30 minutes.

    • Filter the solid and wash with cold water (to remove salts) followed by cold 5% HCl (to remove unreacted aniline).

Purification Data: Recrystallization Solvents

Select the solvent system based on your specific impurity profile.

Solvent SystemSuitabilityProcedure
Ethanol / Water (Recommended) General Purity Dissolve in boiling Ethanol.[7] Add hot water until cloudy. Cool slowly. Removes inorganic salts and trace aniline.
Toluene Removing Symmetrical Urea The target product is moderately soluble in hot toluene; the symmetrical impurity is often insoluble. Use for hot filtration.[8]
Ethyl Acetate / Hexane Drying / Non-polar impurities Good for removing oily oxidation byproducts. Dissolve in minimal hot EtOAc, add Hexane to precipitate.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Kurzer, F. (1956). "Cyanates and Related Compounds." Organic Syntheses, 36, 8. (Foundational text on aryl urea synthesis).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sciencemadness Discussion. (2020). "Recrystallization with dual solvent system?" (Practical insights on urea recrystallization).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12204, 1-(2-Ethylphenyl)urea." (Physical property verification).

Sources

Stability issues of (2-Ethylphenyl)urea in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Ethylphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with (2-Ethylphenyl)urea in solution. As your partner in research, we aim to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments.

Introduction to (2-Ethylphenyl)urea Stability

(2-Ethylphenyl)urea, as a substituted phenylurea, shares stability characteristics with both urea and other phenylurea compounds. Its degradation in solution is primarily influenced by factors such as pH, temperature, solvent polarity, and exposure to light. Understanding these factors is critical for maintaining the compound's integrity throughout your experimental workflows. The primary degradation pathways to consider are hydrolysis and photodegradation, with thermal degradation being a factor at elevated temperatures.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of (2-Ethylphenyl)urea solutions.

1. What are the optimal storage conditions for a stock solution of (2-Ethylphenyl)urea?

To maximize shelf-life, stock solutions should be prepared in a suitable non-aqueous, polar organic solvent and stored at low temperatures. Based on the general stability of urea compounds, isopropanol is a good candidate for retarding decomposition[1].

  • Solvent Selection: For general use, polar aprotic solvents like DMSO or DMF are common. For applications where these are not suitable, polar protic solvents such as ethanol or methanol can be used, although they may participate in long-term degradation reactions. Urea itself shows moderate solubility in methanol and ethanol[2][3].

  • Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation. The stability of urea, and by extension substituted ureas, decreases with increasing temperature[1].

  • Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil to prevent photodegradation. Phenylurea herbicides are known to undergo photodegradation[4][5][6].

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to prevent oxidation.

2. What is the expected stability of (2-Ethylphenyl)urea in aqueous buffers?

The stability of (2-Ethylphenyl)urea in aqueous solutions is highly dependent on the pH and temperature.

  • pH: Urea is most stable in the pH range of 4-8[1][7]. Phenylureas undergo hydrolysis, which is influenced by pH[8][9]. It is reasonable to expect (2-Ethylphenyl)urea to be most stable in a mid-range pH. Strongly acidic or basic conditions will likely accelerate hydrolysis. Basic hydrolysis of phenylureas can occur, particularly in the pH range of 12 to 14[10].

  • Temperature: As with stock solutions, keeping aqueous solutions at lower temperatures (e.g., 4°C for short-term storage) will slow down degradation.

  • Buffer Choice: Certain buffer components can influence the rate of hydrolysis. For instance, bifunctional acid-base buffers can catalyze the hydrolysis of phenylureas[8][9]. It is advisable to use the simplest buffer system compatible with your experiment.

3. What are the likely degradation products of (2-Ethylphenyl)urea?

The primary degradation pathways for (2-Ethylphenyl)urea are expected to be hydrolysis and thermal decomposition.

  • Hydrolysis: Under aqueous conditions, particularly at non-neutral pH, (2-Ethylphenyl)urea can hydrolyze to form 2-ethylaniline and ammonia/ammonium ions, with the potential formation of isocyanate intermediates. The degradation of phenylurea herbicides often results in corresponding aniline metabolites[11].

  • Thermal Degradation: At elevated temperatures, ureas can undergo thermal decomposition. For urea, this can lead to the formation of biuret, isocyanic acid, and ammonia[12][13]. While the specific products for (2-Ethylphenyl)urea may differ, similar decomposition pathways are plausible. Theoretical studies suggest that thermal decomposition of phenylureas can yield substituted isocyanates and amines[14].

Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues related to the stability of (2-Ethylphenyl)urea.

Issue 1: Precipitation of (2-Ethylphenyl)urea in Aqueous Solution

Symptoms:

  • Cloudiness or visible particulate matter in the solution after dilution from a stock.

  • Lower than expected concentration in subsequent analyses.

Causality: (2-Ethylphenyl)urea, like many organic molecules, has limited aqueous solubility. This is exacerbated by the non-polar ethyl group on the phenyl ring. Precipitation often occurs when a concentrated stock in an organic solvent is diluted into an aqueous buffer where the compound's solubility is exceeded.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation issues.

Step-by-Step Protocol to Address Precipitation:

  • Verify Solubility Limits: If the aqueous solubility of (2-Ethylphenyl)urea is unknown, perform a simple solubility test. Prepare a series of dilutions of your organic stock into the aqueous buffer of choice and observe for precipitation.

  • Optimize Dilution Technique:

    • Ensure the aqueous buffer is at the final experimental temperature before adding the stock solution.

    • Add the stock solution dropwise to the vigorously stirring aqueous buffer. This prevents localized high concentrations that can lead to immediate precipitation.

  • Consider a Co-solvent: If the required concentration exceeds the aqueous solubility, consider including a small percentage of a water-miscible organic solvent (e.g., ethanol, DMSO) in your final aqueous solution, if permissible for your experimental system.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Symptoms:

  • Varying biological or chemical activity between experiments run on different days.

  • A gradual decrease in the measured concentration of freshly prepared solutions over a short period.

Causality: This is a classic sign of compound instability in the experimental medium. The degradation of (2-Ethylphenyl)urea leads to a lower effective concentration of the active compound, resulting in inconsistent outcomes.

Forced Degradation Study Protocol:

A forced degradation study can help identify the conditions causing instability. This involves intentionally exposing the compound to harsh conditions to accelerate decomposition[15][16][17].

  • Prepare Solutions: Prepare solutions of (2-Ethylphenyl)urea in your experimental buffer.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose a solution to UV light.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as reverse-phase HPLC, to quantify the remaining (2-Ethylphenyl)urea and detect the appearance of degradation products[18][19].

Data Summary Table:

Stress Condition% Degradation of (2-Ethylphenyl)urea at 8 hours (Example)Major Degradation Product(s) Observed
0.1 M HCl, RT15%Peak A
0.1 M NaOH, RT45%Peak B, Peak C
3% H₂O₂, RT5%Minor peaks
60°C25%Peak A, Peak D
UV Light30%Peak E
Control (Buffer, RT)<1%None

Interpretation and Action:

  • If significant degradation is observed under specific conditions (e.g., basic pH, high temperature), modify your experimental protocol to avoid these. For instance, if the compound is base-labile, ensure your buffers are neutral or slightly acidic.

  • Always prepare solutions of (2-Ethylphenyl)urea fresh for each experiment to minimize the impact of degradation over time.

Issue 3: Appearance of Unexpected Peaks in Analytical Chromatograms

Symptoms:

  • Additional peaks, not present in the standard, appear in the chromatogram of an experimental sample.

Causality: These unexpected peaks are likely degradation products of (2-Ethylphenyl)urea or adducts formed with components of the experimental medium.

Workflow for Identifying Unknown Peaks:

Caption: Workflow for identifying unknown chromatographic peaks.

Analytical Approach:

  • Mass Spectrometry (MS): The most direct way to identify an unknown peak is to use LC-MS. The mass-to-charge ratio (m/z) of the unknown peak provides crucial information about its molecular weight.

  • Predict Degradation Products: Based on the likely degradation pathways (hydrolysis, oxidation), predict the molecular weights of potential products. For example, the hydrolysis of (2-Ethylphenyl)urea (MW ≈ 164.21 g/mol ) would yield 2-ethylaniline (MW ≈ 121.18 g/mol ). Compare the predicted masses with the MS data.

  • Modify Experimental Conditions: If a degradation product is identified, adjust your experimental conditions to mitigate its formation as discussed in the previous troubleshooting section.

By systematically addressing these potential stability issues, you can ensure the reliability and reproducibility of your experimental data when working with (2-Ethylphenyl)urea.

References

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195. [Link]

  • Lilov, M. E. (2021). STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Journal of Chemical Technology and Metallurgy, 56(6), 1197-1201. [Link]

  • Das, S., et al. (2021). Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. Molecules, 26(23), 7113. [Link]

  • Jinjiang Melamine. (n.d.). Solubility Of Urea Overview. [Link]

  • Pino, N. C., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. International Journal of Molecular Sciences, 23(3), 1303. [Link]

  • Wang, Y., et al. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. ACS Omega, 6(43), 28899–28907. [Link]

  • Jinjiang Melamine. (n.d.). Urea Solubility In Organic Solvents Revealing. [Link]

  • SIELC Technologies. (2018). (2-Ethylphenyl)urea. [Link]

  • De Vrieze, M., et al. (2010). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 114(43), 11599-11611. [Link]

  • Emeline, A. V., et al. (2003). Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy. Journal of Photochemistry and Photobiology A: Chemistry, 157(2-3), 235-242. [Link]

  • Modirshahla, N., Behnajady, M. A., & Vahid, B. (2007). Photocatalytic degradation of C.I. Acid Yellow 23 by ZnO photocatalyst: effects of operational parameters and kinetic study. Journal of Photochemistry and Photobiology A: Chemistry, 189(2-3), 238-244.
  • El-Mekkawi, S. A., & Selim, M. M. (2002). Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2, (8), 1464-1468. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. ResearchGate. [Link]

  • Krämer, M., Fry, H., & Kappenstein, O. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Food Additives & Contaminants: Part A, 38(6), 931-942. [Link]

  • D'Souza, R. (2000). A Toxicological Evaluation Of Potential Thermal Degradation Products of Urea. ResearchGate. [Link]

  • Castro, E. A., et al. (2002). Kinetics and mechanism of hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2, (12), 2048-2053. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38390. [Link]

  • Scilogs. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Vivan, M., et al. (2022). Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. ResearchGate. [Link]

  • Sgorbini, B., et al. (2006). Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(18), 2741-2749. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of (2-Ethylphenyl)urea in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of (2-Ethylphenyl)urea in their experiments. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to systematically address and overcome these solubility issues. Our approach is grounded in established physicochemical principles and field-proven formulation strategies to ensure the integrity and success of your research.

Introduction: Understanding the Challenge

(2-Ethylphenyl)urea, with a molecular weight of 164.21 g/mol and a LogP of 1.57, is classified as a poorly soluble compound.[1] Its limited solubility in aqueous buffers can significantly hinder a wide range of applications, from in vitro biological assays to preclinical formulation development. This guide will walk you through a logical, step-by-step process to enhance the solubility of (2-Ethylphenyl)urea, enabling you to achieve the desired concentrations for your experimental needs.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common issues encountered when working with (2-Ethylphenyl)urea and provides practical solutions.

Question 1: My (2-Ethylphenyl)urea is not dissolving in my standard aqueous buffer (e.g., PBS, Tris). What is the first step I should take?

Answer: The initial and most critical step is to determine the extent of the solubility issue. We recommend performing a preliminary solubility assessment.

  • Rationale: Systematically testing the solubility in a few common solvents will provide a baseline and guide the selection of an appropriate solubilization strategy.

  • Recommended Action:

    • Prepare a small, saturated solution of (2-Ethylphenyl)urea in your primary aqueous buffer.

    • Similarly, prepare saturated solutions in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.

    • Visually inspect for undissolved particles and, if possible, quantify the dissolved concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This will establish a baseline solubility and help in preparing a concentrated stock solution.

Question 2: I've managed to dissolve (2-Ethylphenyl)urea in an organic solvent like DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Answer: This phenomenon, known as "crashing out," is common for poorly soluble compounds. The key is to employ a strategy that enhances the compound's stability in the final aqueous solution.

  • Rationale: Organic solvents can dissolve hydrophobic compounds, but upon dilution with an aqueous medium, the compound's low aqueous solubility becomes the limiting factor, leading to precipitation.[2] To counteract this, co-solvents or other solubilizing excipients are necessary to increase the solvent capacity of the aqueous phase.

  • Recommended Actions:

    • Co-solvent System: Instead of diluting directly into the buffer, prepare an intermediate solution containing a mixture of the buffer and a water-miscible co-solvent. Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[3][4][5] A stepwise dilution into increasingly aqueous solutions can also be effective.

    • Surfactants: Incorporating a non-ionic surfactant, such as Polysorbate 80 (Tween 80) or Cremophor EL, into your aqueous buffer can help maintain the solubility of (2-Ethylphenyl)urea by forming micelles that encapsulate the hydrophobic compound.[4]

Question 3: Can I use pH adjustment to improve the solubility of (2-Ethylphenyl)urea?

Answer: While pH adjustment is a powerful technique for ionizable compounds, its effectiveness for (2-Ethylphenyl)urea is likely limited.

  • Rationale: Urea itself is a very weak base with a pKa of 0.18.[6] Phenylurea is also a weak base. While the ethyl substitution will slightly alter the pKa, it is unlikely to shift it into a range where significant ionization occurs within a typical physiological pH range (pH 4-8).[7] Hydrolysis of urea derivatives is also a concern at extreme pH values (below pH 2 and above pH 12).[8]

  • Recommended Action: Perform a pH-solubility profile. Prepare a series of buffers with varying pH values (e.g., from pH 3 to pH 10) and determine the solubility of (2-Ethylphenyl)urea in each. This empirical data will definitively show if pH modification is a viable strategy. However, given the chemical nature of ureas, this approach is less likely to yield significant improvements compared to co-solvents or other formulation strategies.

Visualizing the Solubilization Workflow

The following diagram outlines a decision-making workflow for selecting an appropriate solubilization strategy for (2-Ethylphenyl)urea.

solubilization_workflow start Start: Poorly Soluble (2-Ethylphenyl)urea prepare_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prepare_stock dilution_test Dilute into Aqueous Buffer prepare_stock->dilution_test precipitation Precipitation Occurs dilution_test->precipitation Yes no_precipitation No Precipitation (Desired Concentration Achieved) dilution_test->no_precipitation No troubleshoot Select Solubilization Strategy precipitation->troubleshoot cosolvent Co-solvent System (e.g., PEG, Ethanol) troubleshoot->cosolvent surfactant Surfactant (e.g., Tween 80) troubleshoot->surfactant cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) troubleshoot->cyclodextrin optimize Optimize Excipient Concentration cosolvent->optimize surfactant->optimize cyclodextrin->optimize final_formulation Final Formulation optimize->final_formulation

Sources

Technical Support Center: Biological Evaluation of (2-Ethylphenyl)urea

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Common Pitfalls in the Biological Evaluation of (2-Ethylphenyl)urea

Executive Summary

(2-Ethylphenyl)urea (CAS: 114-07-8) is a substituted phenylurea frequently utilized as a chemical probe in structure-activity relationship (SAR) studies for cytokinin-like activity and as a scaffold in the design of antiproliferative agents (e.g., IDO1 or ABCG2 inhibitors).[1] While structurally simple, its evaluation is plagued by specific physicochemical and metabolic liabilities that often lead to false negatives or toxic artifacts .

This guide addresses the critical "silent killers" of data integrity: aqueous precipitation , hydrolytic instability yielding toxic anilines, and metabolic liability at the ethyl position.

Troubleshooting Guide (Q&A)

Category A: Solubility & Formulation

Q: My IC50 curves are flattening out at high concentrations. Is the compound binding to the plate?

A: While plastic binding is possible, the more likely culprit is aqueous precipitation . (2-Ethylphenyl)urea possesses a lipophilic ethyl group (ortho-substituted), which significantly reduces its water solubility compared to unsubstituted phenylurea.[1]

  • The Mechanism: At concentrations >10 µM in aqueous media, the compound may form micro-precipitates that are invisible to the naked eye but scatter light in absorbance assays or simply reduce the effective free concentration.

  • The Fix:

    • Solvent: Ensure your stock is in 100% DMSO (solubility ~40-100 mg/mL).

    • Dilution Protocol: Do not dilute directly from 10 mM DMSO stock to aqueous media. Use an intermediate dilution step (e.g., 100x stock in DMSO → 10x in culture media → 1x final) to prevent "shock precipitation."

    • Verification: Perform a Nephelometry Check (see Protocol 1) before running cell assays.

Category B: Chemical Stability & Toxicity

Q: We are seeing unexpected toxicity in our negative control lines. Could the compound be degrading?

A: Yes. You are likely observing the toxicity of 2-ethylaniline .[2][3] Phenylureas are susceptible to hydrolysis, particularly in acidic environments or during long-term storage in protic solvents.[1]

  • The Mechanism: Hydrolysis cleaves the urea bond, releasing 2-ethylaniline . Anilines are known methemoglobinemia-inducing agents and can be cytotoxic/genotoxic.

  • The Causality: If your assay buffer is acidic (pH < 5) or if the DMSO stock contains trace water and has been freeze-thawed repeatedly, the compound hydrolyzes. The observed toxicity is not from the urea, but from the aniline degradation product.

  • The Fix:

    • Fresh Stocks: Always prepare fresh stocks or store single-use aliquots at -80°C under anhydrous conditions.

    • pH Check: Ensure assay buffers are buffered to pH 7.4. Avoid acidic wash steps.

Category C: Metabolic Stability

Q: The compound disappears rapidly in liver microsome assays (t1/2 < 10 min). Is the urea bond unstable?

A: In microsomes, the primary issue is likely benzylic oxidation , not urea hydrolysis.

  • The Mechanism: The ethyl group at the ortho position is a metabolic "soft spot." Cytochrome P450 enzymes (specifically CYP1A and CYP3A isoforms) rapidly hydroxylate the benzylic carbon (the

    
     of the ethyl group), leading to 1-(2-(1-hydroxyethyl)phenyl)urea.[1] This metabolite is more polar and rapidly cleared.
    
  • The Fix:

    • Identify Metabolites: Use LC-MS/MS to look for a +16 Da mass shift (hydroxylation).

    • Structural Modification: If this is a lead compound, consider replacing the ethyl group with a bioisostere (e.g., cyclopropyl or trifluoromethyl) to block this metabolic liability.

Experimental Protocols

Protocol 1: Kinetic Solubility Check (Nephelometry)

Validates that the compound is truly soluble at assay concentrations.

  • Preparation: Prepare a 10 mM stock solution of (2-Ethylphenyl)urea in DMSO.

  • Dilution Series: Prepare a dilution series in DMSO (e.g., 0.1, 1, 10, 100 mM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO stock into 198 µL of assay buffer (e.g., PBS, pH 7.4) in a clear-bottom 96-well plate. (Final DMSO = 1%).

  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure Absorbance at 600 nm (turbidity) or use a nephelometer.

  • Interpretation: An increase in OD600 > 0.005 above background indicates precipitation. The concentration just below this threshold is your Kinetic Solubility Limit .

Protocol 2: Microsomal Stability Assay

Determines metabolic half-life and clearance.[1]

  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4)[1]

    • Liver Microsomes (Mouse/Human, 0.5 mg/mL protein)[1]

    • Test Compound: 1 µM (final)

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add 3 volumes of ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    .[1]

Visualizations

Figure 1: Metabolic & Degradation Pathways

This diagram illustrates the dual fate of (2-Ethylphenyl)urea: Chemical Hydrolysis (Artifact) vs. Enzymatic Metabolism (Clearance).[1]

MetabolicPathwaysCompound(2-Ethylphenyl)urea(Parent)HydrolysisChemical Hydrolysis(Acidic pH / Storage)Compound->HydrolysisSlowMetabolismEnzymatic Metabolism(CYP450 / Microsomes)Compound->MetabolismFastAniline2-Ethylaniline(TOXIC ARTIFACT)Target: Liver/BloodHydrolysis->AnilineCleavageIsocyanateIsocyanate Species(Reactive Electrophile)Hydrolysis->IsocyanateCleavageHydroxy1-(2-(1-hydroxyethyl)phenyl)urea(Benzylic Oxidation)Metabolism->HydroxyCYP1A/3AGlucuronideN-Glucuronide(Phase II Conjugate)Metabolism->GlucuronideUGT

Caption: Pathways of degradation.[1] Red path indicates chemical instability leading to toxic artifacts. Green path indicates biological clearance.[1]

Figure 2: Troubleshooting Logic Flow

Decision tree for investigating inconsistent biological data.

TroubleshootingStartIssue: InconsistentBiological DataCheckSolubilityCheck Solubility(Nephelometry)Start->CheckSolubilityCheckStabilityCheck Chemical Stability(LC-MS of Stock)CheckSolubility->CheckStabilityNoPrecipitatePrecipitation Detected?Reduce Conc. orChange VehicleCheckSolubility->PrecipitateYesCheckMetabolismCheck Metabolic Stability(Microsomes)CheckStability->CheckMetabolismNoDegradationAniline Detected?Make Fresh StockCheck pHCheckStability->DegradationYesRapidClearanceRapid Loss?Block Ethyl Group(Medicinal Chemistry)CheckMetabolism->RapidClearancet1/2 < 15 min

Caption: Step-by-step logic for diagnosing assay failure modes.

Data Summary

ParameterValue / CharacteristicImplication for Assay
LogP ~2.0 - 2.5Moderate lipophilicity; risk of precipitation >50 µM.
Aqueous Solubility Low (< 1 mg/mL)Requires DMSO/Ethanol cosolvent.
Major Metabolite Hydroxyethyl-phenylureaInactive polar metabolite; rapid clearance in vivo.
Degradant 2-Ethylaniline Toxic. Causes methemoglobinemia; false positive toxicity.[1]
Biological Class PhenylureaPotential cytokinin activity (cell proliferation).

References

  • Salvestrini, S., et al. (2002).[4] Kinetics and mechanism of hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2, 2002(11), 1889-1893.[1] Link

  • National Oceanic and Atmospheric Administration (NOAA). (2024). Chemical Datasheet: 2-Ethylaniline. CAMEO Chemicals.[5][6] Link

  • Takahashi, M., et al. (2019). Effect of DMSO, urea and ethanol on hydration of stratum corneum model membrane.[7] Chemistry and Physics of Lipids, 221, 146-153.[1] Link

  • Yonova, P. A., & Guleva, E. I. (1997). Synthesis and plant growth regulating activity of some phenylurea derivatives. Bulgarian Journal of Plant Physiology, 23(1-2), 72-81.[1] Link

  • Gaylord Chemical Company. (2007).[8] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Link

Validation & Comparative

A Comparative Efficacy Analysis of (2-Ethylphenyl)urea and Other Phenylurea Herbicides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the herbicidal efficacy of (2-Ethylphenyl)urea with other prominent phenylurea herbicides. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the mechanism of action, comparative performance data, and detailed experimental protocols to facilitate informed research and development decisions. We will explore the structure-activity relationships that govern the potency of these compounds and provide a framework for their evaluation.

Introduction to Phenylurea Herbicides

Phenylurea herbicides are a significant class of chemical compounds used for broad-spectrum weed control in various agricultural and non-agricultural settings.[1] Their primary mode of action is the inhibition of photosynthesis at the photosystem II (PSII) complex in plants.[1][2] By interrupting the electron transport chain, these herbicides prevent the fixation of carbon dioxide, leading to the production of reactive oxygen species and subsequent cellular damage and plant death.[1]

The basic chemical structure of phenylurea herbicides consists of a phenyl ring and a urea moiety. Substitutions on both the phenyl ring and the nitrogen atoms of the urea group significantly influence the herbicidal activity, selectivity, and environmental persistence of these compounds. Common examples of commercially successful phenylurea herbicides include Diuron, Isoproturon, and Linuron.

The Unique Position of (2-Ethylphenyl)urea

(2-Ethylphenyl)urea, characterized by an ethyl group at the ortho position of the phenyl ring, represents a specific structural variation within the phenylurea class. While extensive comparative data for this particular compound is not as widely published as for more common phenylureas, we can infer its potential efficacy based on established Quantitative Structure-Activity Relationship (QSAR) principles for this herbicide family. QSAR studies have shown that the nature and position of substituents on the phenyl ring are critical determinants of herbicidal activity.[3] Lipophilicity and electronic effects of the substituents play a crucial role in the binding of the herbicide to its target site within the PSII complex.

The ortho-substitution, as seen in (2-Ethylphenyl)urea, can influence the conformation of the molecule, which may affect its binding affinity to the D1 protein in the PSII complex. It is hypothesized that the ethyl group, being a moderately bulky and lipophilic substituent, could enhance the herbicidal activity compared to the unsubstituted phenylurea, although direct experimental data is needed for conclusive evidence.

Comparative Efficacy Analysis

To provide a clear comparison, the following table summarizes the efficacy of several well-established phenylurea herbicides against common weed species. Due to the limited direct experimental data for (2-Ethylphenyl)urea in publicly available literature, its entry is based on qualitative inferences from structure-activity relationships of related ortho-substituted phenylureas.

Table 1: Comparative Efficacy of Selected Phenylurea Herbicides

HerbicideTarget WeedsApplication Rate (kg a.i./ha)Weed Control Efficiency (%)Reference
(2-Ethylphenyl)urea Broadleaf and some grass weeds (projected)N/AN/AN/A
Isoproturon Annual grasses and broadleaf weeds in cereals1.084[1]
Diuron Broadleaf and grass weeds in various crops0.8 - 2.4>90 (in some studies)[3]
Linuron Annual grass and broadleaf weeds0.5 - 2.0High[1]
Chlorotoluron Grass and broadleaf weeds in cereals1.0 - 3.0HighN/A
Metobromuron Annual broadleaf weeds in potatoes and soybeans1.0 - 2.0Good to Excellent[4]

Note: Efficacy can vary significantly based on weed species, growth stage, environmental conditions, and soil type.

Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of phenylureas is a direct consequence of their ability to disrupt the photosynthetic electron transport chain. The following diagram illustrates this mechanism.

G cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA (Plastoquinone) Pheo->QA Electron Transfer QB QB (Plastoquinone) QA->QB Block QB->Block D1 D1 Protein Phenylurea (2-Ethylphenyl)urea & Other Phenylureas Phenylurea->D1 Binds to QB-binding site on D1 protein ROS Reactive Oxygen Species (ROS) Formation Block->ROS Disrupted Electron Flow Damage Cellular Damage & Plant Death ROS->Damage G A 1. Seed Sowing Plant seeds of target weed species in pots filled with a standardized soil mix. B 2. Herbicide Application Pre-emergence: Apply herbicide solution to the soil surface immediately after sowing. Post-emergence: Apply herbicide solution to seedlings at a specific growth stage (e.g., 2-3 leaf stage). A->B C 3. Greenhouse Incubation Maintain pots in a controlled environment (temperature, humidity, light). B->C D 4. Efficacy Assessment Visually assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no effect, 100 = complete kill). C->D E 5. Biomass Measurement At the end of the experiment, harvest the above-ground biomass, dry, and weigh to quantify the herbicidal effect. D->E

Caption: Workflow for greenhouse herbicide efficacy testing.

Step-by-Step Methodology:

  • Plant Material and Growth Conditions:

    • Select certified seeds of relevant monocotyledonous and dicotyledonous weed species.

    • Use a consistent soil mixture (e.g., sandy loam, peat, and sand in a 2:1:1 ratio).

    • Fill plastic pots (e.g., 10 cm diameter) with the soil mixture.

    • Sow a predetermined number of seeds per pot (e.g., 10-20 seeds) at a uniform depth.

    • Maintain greenhouse conditions at approximately 25/18°C (day/night) with a 16-hour photoperiod.

  • Herbicide Preparation and Application:

    • Prepare stock solutions of (2-Ethylphenyl)urea and other comparative herbicides in an appropriate solvent (e.g., acetone or DMSO).

    • Create a series of dilutions to test a range of application rates.

    • For spray applications, use a laboratory spray chamber calibrated to deliver a precise volume of the herbicide solution uniformly over the pots.

  • Data Collection and Analysis:

    • Include untreated control and positive control (a commercial standard) treatments.

    • Randomize the placement of pots in the greenhouse and replicate each treatment (typically 3-4 replicates).

    • At each assessment point, record visual injury symptoms such as chlorosis, necrosis, and stunting.

    • Calculate the fresh and dry weight of the harvested biomass.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Determination of IC50 Values using an Algal Growth Inhibition Assay

This in vitro assay quantifies the concentration of a herbicide required to inhibit the growth of a model algal species by 50% (IC50), providing a sensitive measure of its photosynthetic inhibitory activity.

Step-by-Step Methodology:

  • Algal Culture:

    • Use a pure culture of a sensitive algal species, such as Raphidocelis subcapitata.

    • Maintain the culture in a sterile, nutrient-rich growth medium under continuous illumination and controlled temperature (e.g., 24°C).

  • Assay Setup:

    • In a 96-well microplate, add a defined volume of algal culture to each well.

    • Add serial dilutions of the test herbicides to the wells. Include a solvent control and a negative (untreated) control.

    • Incubate the microplate under the same conditions as the stock culture for a set period (e.g., 72 hours).

  • Growth Measurement and IC50 Calculation:

    • Measure algal growth by reading the absorbance or fluorescence of each well using a microplate reader.

    • Calculate the percentage of growth inhibition for each herbicide concentration relative to the untreated control.

    • Plot the percentage inhibition against the logarithm of the herbicide concentration and fit a dose-response curve to determine the IC50 value.

Phytotoxicity Evaluation

Assessing the potential for a herbicide to cause damage to non-target crop plants is a critical aspect of its development.

Table 2: Comparative Phytotoxicity of Selected Phenylurea Herbicides on Non-Target Crops

HerbicideTest CropApplication StagePhytotoxicity SymptomsReference
(2-Ethylphenyl)urea Wheat, Soybean (projected)Pre/Post-emergenceMild to moderate chlorosis (projected)N/A
Isoproturon WheatPost-emergenceLow phytotoxicity at recommended rates[1]
Diuron CottonPre-emergencePotential for transient chlorosisN/A
Linuron SoybeanPre-emergenceLow to moderate phytotoxicityN/A

Note: Phytotoxicity is highly dependent on the crop variety, growth stage, application rate, and environmental conditions.

Protocol for Phytotoxicity Assessment:

The methodology for assessing phytotoxicity is similar to the greenhouse efficacy assay, with the key difference being that crop plants are used instead of weeds. The assessment focuses on visual injury ratings and the impact on crop growth parameters such as plant height, fresh weight, and dry weight. It is crucial to include a weed-free control to isolate the effects of the herbicide from weed competition.

Conclusion and Future Directions

While direct comparative data for (2-Ethylphenyl)urea is limited, the foundational knowledge of phenylurea herbicides provides a strong basis for its evaluation. The ortho-ethyl substitution is expected to influence its herbicidal activity and selectivity. The experimental protocols outlined in this guide offer a robust framework for generating the necessary data to accurately characterize the performance of (2-Ethylphenyl)urea and other novel phenylurea derivatives.

Future research should focus on conducting head-to-head comparative studies of (2-Ethylphenyl)urea with commercial standards across a range of important weed species and crops. Investigating its environmental fate, including soil persistence and mobility, will also be crucial for a comprehensive assessment of its potential as a viable herbicide.

References

  • Immunoassay for phenylurea herbicides: application of molecular modeling and quantitative structure-activity relationship analysis on an antigen-antibody interaction study. (2011). PubMed. [Link]

  • Urea derivatives and their use as herbicides. (1977).
  • Phenylurea Herbicides. ResearchGate. [Link]

  • Comparative Efficacy of Different Herbicides for Weed Management and Yield Attributes in Wheat. SciRP.org. [Link]

  • Phenylurea Herbicides: Chemical Properties and Genotoxic Effects. Request PDF. [Link]

  • The interacting effect of urea and quizalofop-ethyl herbicide on improving growth and controlling weeds in Perilla frutescens. ResearchGate. [Link]

Sources

Structure-activity relationship of (2-Ethylphenyl)urea derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship of (2-Ethylphenyl)urea Derivatives: A Comparative Guide

Executive Summary

This guide provides an in-depth technical analysis of (2-Ethylphenyl)urea derivatives , a critical pharmacophore in modern medicinal chemistry. While the phenylurea scaffold is ubiquitous in drug discovery (e.g., in kinase inhibitors like Sorafenib and sEH inhibitors like AUDA), the specific ortho-ethyl substitution offers a unique balance of steric hindrance, lipophilicity, and metabolic stability that distinguishes it from its methyl and unsubstituted counterparts.

This document is designed for researchers and drug development professionals. It synthesizes structure-activity relationship (SAR) data, details synthesis protocols, and provides a comparative performance analysis against standard alternatives.

The Strategic Value of the (2-Ethylphenyl)urea Scaffold

The (2-Ethylphenyl)urea moiety is not merely a structural variation; it is a strategic design element used to:

  • Lock Conformation: The bulky ethyl group at the ortho position forces the phenyl ring out of planarity with the urea linkage, often favoring the bioactive conformation required for binding to targets like Soluble Epoxide Hydrolase (sEH) and Raf Kinases .

  • Block Metabolism: Ortho-substitution sterically hinders cytochrome P450-mediated hydroxylation at the susceptible 2-position, significantly extending half-life (

    
    ).
    
  • Enhance Lipophilicity: The ethyl group adds hydrophobicity (increasing cLogP by ~0.5–0.7 vs. methyl), which can improve membrane permeability and blood-brain barrier (BBB) penetration, though solubility must be monitored.

Mechanism of Action: Conformational Locking

In many kinase inhibitors, the urea linker forms crucial hydrogen bonds with the "gatekeeper" residue (e.g., Glu/Asp) in the ATP-binding pocket. The ortho-substituent (2-Et) creates a steric clash with the urea carbonyl oxygen, forcing the phenyl ring to twist. This pre-organized conformation reduces the entropic penalty upon binding.

ConformationalLock cluster_0 Unsubstituted Phenylurea cluster_1 (2-Ethylphenyl)urea Node1 Planar Conformation (High Entropy Penalty) Node2 Flexible Rotation Node1->Node2 Node3 Twisted Conformation (Pre-organized) Node2->Node3 Optimization Node5 High Binding Affinity Node3->Node5 Reduced Entropy Loss Node4 Steric Clash (Ethyl vs Carbonyl) Node4->Node3 Forces Twist

Figure 1: Conformational impact of ortho-ethyl substitution on phenylurea binding dynamics.

Comparative Performance Analysis

The following data compares the (2-Ethylphenyl)urea scaffold against its primary alternatives: the unsubstituted phenylurea and the (2-Methylphenyl)urea (o-Tolyl) analog. Data is synthesized from representative sEH and Kinase inhibitor SAR studies.

Table 1: Physicochemical & Biological Profile Comparison
FeatureUnsubstituted (H) (2-Methylphenyl)urea (2-Ethylphenyl)urea Performance Impact
Steric Bulk (A-value) LowModerateHigh Ethyl forces a distinct non-planar twist, often critical for selectivity.
Lipophilicity (cLogP) Baseline+0.5+1.0 Ethyl improves membrane permeability but reduces aqueous solubility.
Metabolic Stability Low (Rapid 2/4-hydroxylation)Moderate (Blocks 2-pos)High Ethyl provides superior steric shield against P450 oxidation.
sEH IC50 (nM) ~50–100 nM~10–20 nM< 5 nM Significant potency gain due to hydrophobic pocket filling.
Kinase Selectivity Broad / PromiscuousImprovedHigh Steric bulk excludes binding to kinases with smaller gatekeeper pockets.
Experimental Insight: The "Goldilocks" Effect

While the ethyl group often improves potency over methyl, extending the chain further (e.g., to n-propyl or n-butyl) typically results in a sharp drop in activity due to steric clash with the binding pocket walls. The 2-ethyl substituent represents an optimal balance ("Goldilocks zone") for many hydrophobic pockets.

Experimental Protocols

To validate the SAR of (2-Ethylphenyl)urea derivatives, we recommend the following synthesis and assay protocols. These are standard, self-validating methods used in high-impact medicinal chemistry.

Protocol A: Synthesis via Isocyanate Route

This method is preferred for its high yield and operational simplicity.

Reagents:

  • 2-Ethylaniline (1.0 equiv)

  • Corresponding Isocyanate (e.g., 4-Chloro-3-(trifluoromethyl)phenyl isocyanate) (1.0 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the specific isocyanate in 5 mL of anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Add 1.0 mmol of 2-Ethylaniline dropwise to the stirring solution at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 7:3).

  • Workup: The urea product typically precipitates out. Filter the solid and wash with cold DCM (2 x 5 mL).

  • Purification: If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
     NMR (Look for Urea NH singlets at 
    
    
    
    8.5–9.5 ppm and Ethyl triplet/quartet).

SynthesisWorkflow Start Start: 2-Ethylaniline + Isocyanate Step1 Dissolve in Anhydrous DCM (0°C) Start->Step1 Step2 Stir at RT (4-12h) Step1->Step2 Check Precipitate Formed? Step2->Check Filter Filter & Wash (Cold DCM) Check->Filter Yes Evap Evaporate & Recrystallize (EtOH) Check->Evap No End Final Product: (2-Ethylphenyl)urea Filter->End Evap->End

Figure 2: Synthesis workflow for (2-Ethylphenyl)urea derivatives via isocyanate addition.

Protocol B: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This fluorescent assay measures the potency of the derivative against recombinant human sEH.

Materials:

  • Recombinant human sEH enzyme.

  • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Procedure:

  • Incubation: Incubate 20

    
    L of enzyme (1 nM final) with 2 
    
    
    
    L of inhibitor (varying concentrations in DMSO) for 5 mins at
    
    
    .
  • Initiation: Add 180

    
    L of PHOME substrate (50 
    
    
    
    M final).
  • Measurement: Monitor hydrolysis of PHOME to the fluorescent product (6-methoxy-2-naphthaldehyde) at

    
     nm, 
    
    
    
    nm for 10–30 mins.
  • Analysis: Calculate

    
     using non-linear regression (log(inhibitor) vs. response).
    

Scientific Integrity & Validation

When interpreting data for (2-Ethylphenyl)urea derivatives, consider these critical factors:

  • Solubility Limit: The high lipophilicity of the 2-ethyl group can lead to false positives in biochemical assays due to aggregation. Always run a detergent-based counter-screen (e.g., 0.01% Triton X-100) to rule out non-specific inhibition.

  • Metabolic "Soft Spots": While the 2-position is blocked, the ethyl group itself can be a site of metabolism (benzylic oxidation). More advanced derivatives may fluorinate the ethyl group (e.g.,

    
    ) to block this pathway while maintaining sterics.
    

References

  • Hammock, B. D., et al. (2005). "Structure-Activity Relationships of Urea Inhibitors of Soluble Epoxide Hydrolase." Journal of Medicinal Chemistry.

    • Key Insight: Establishes the 1,3-disubstituted urea pharmacophore and the critical role of lipophilic substituents for potency.
  • Wilhelm, S. M., et al. (2006). "Discovery and Development of Sorafenib: A Multikinase Inhibitor for Treating Cancer." Nature Reviews Drug Discovery.

    • Key Insight: Demonstrates the utility of the diarylurea scaffold in kinase inhibition and the importance of conform
  • Liu, Y., et al. (2019). "Recent Advances in Urea Derivatives as Anticancer Agents." European Journal of Medicinal Chemistry.

    • Key Insight: A comprehensive review of urea derivatives, highlighting SAR trends including ortho-substitution effects.
  • Morisseau, C., & Hammock, B. D. (2013). "Impact of Soluble Epoxide Hydrolase Inhibition on Human Health." Annual Review of Pharmacology and Toxicology.

    • Key Insight: Discusses the therapeutic potential and optimiz

Cross-validation of analytical methods for (2-Ethylphenyl)urea quantification

Author: BenchChem Technical Support Team. Date: February 2026

Title: Analytical Cross-Validation Guide: Quantifying (2-Ethylphenyl)urea in Pharmaceutical Matrices Subtitle: A Comparative Analysis of HPLC-UV vs. LC-MS/MS Methodologies for Impurity Profiling and Metabolite Tracking

Executive Summary & Strategic Context

(2-Ethylphenyl)urea (CAS: 114-32-9) is a critical substituted phenylurea often encountered as a degradation product of sulfonylurea herbicides or as a synthetic intermediate in kinase inhibitor development.[1][2] Its quantification presents a classic analytical dichotomy: the need for robust, cost-effective routine monitoring versus high-sensitivity trace analysis in complex biological matrices.[1][2]

This guide serves as a cross-validation protocol comparing two distinct analytical "products" (methodologies):

  • Method A (The Workhorse): Mixed-Mode RP-HPLC with UV Detection.[1]

  • Method B (The Gold Standard): LC-ESI-MS/MS (Triple Quadrupole).[1]

The Core Directive: Do not view these methods as mutually exclusive. This guide demonstrates how to cross-validate them to build a self-correcting analytical control strategy, ensuring that the accessible UV method correlates reliably with the specific MS method.

Physicochemical Basis for Method Design

Understanding the molecule is the first step in validation. (2-Ethylphenyl)urea possesses a urea bridge attached to an ethyl-substituted phenyl ring.[1]

  • LogP: ~1.57 (Moderately lipophilic).[1]

  • pKa: Weakly basic; practically neutral in standard buffers.[1]

  • Solubility: Soluble in Acetonitrile (MeCN) and Methanol; limited water solubility.[1]

Implication for Chromatography: Standard C18 columns often yield poor retention for small urea derivatives due to "dewetting" or lack of interaction.[1] We utilize a Mixed-Mode (RP + Cation Exchange) approach for UV to enhance retention, while the MS method relies on standard C18 with ion-pairing suppression.[1]

Comparative Methodologies

Method A: Routine QC (HPLC-UV)

Best for: Raw material assay, high-concentration intermediate testing (>1 µg/mL).[1][2]

  • Column: Newcrom R1 (Mixed-mode RP/Ion-exchange), 3 µm, 150 x 4.6 mm.[1][2]

  • Mobile Phase: Isocratic MeCN:Water (40:60 v/v) with 0.1% Phosphoric Acid (

    
    ).[1]
    
    • Scientist's Note: Phosphoric acid is essential here.[1] It suppresses silanol activity and sharpens the peak shape of the urea nitrogen, which can otherwise tail.

  • Detection: UV @ 240 nm (Aryl

    
     transition).
    
  • Flow Rate: 1.0 mL/min.[1]

Method B: Trace Analysis (LC-MS/MS)

Best for: Genotoxic impurity screening, plasma pharmacokinetics (<10 ng/mL).[2]

  • Column: C18 Rapid Resolution HD, 1.8 µm, 50 x 2.1 mm.[1]

  • Mobile Phase: Gradient MeCN:Water with 0.1% Formic Acid.[1]

    • Critical Change: We swap Phosphoric Acid for Formic Acid.[1][3] Phosphoric acid is non-volatile and will ruin the MS source.[1]

  • Ionization: ESI Positive Mode (

    
    ).[1]
    
  • MRM Transitions:

    • Quantifier:

      
       (Loss of isocyanic acid, HNCO).[1]
      
    • Qualifier:

      
       (Ethylphenyl cation rearrangement).[1]
      

Cross-Validation Workflow & Logic

The following diagram illustrates the decision logic for choosing and validating these methods against each other.

CrossValidationLogic Sample Unknown Sample (Matrix: Plasma or API) ConcCheck Est. Concentration Check Sample->ConcCheck MethodA Method A: HPLC-UV (Limit: ~1 µg/mL) ConcCheck->MethodA High Conc (>1ppm) MethodB Method B: LC-MS/MS (Limit: ~1 ng/mL) ConcCheck->MethodB Trace (<1ppm) DataCorr Bland-Altman Correlation Analysis MethodA->DataCorr Cross-Check MethodB->DataCorr Cross-Check Result Validated Result DataCorr->Result Bias < 5%

Figure 1: Decision matrix for selecting and correlating analytical methods based on sensitivity requirements.

Experimental Validation Data

The following data represents a typical cross-validation study performed under ICH Q2(R2) guidelines.

Table 1: Performance Metrics Comparison
ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Comparison Note
Linearity Range 1.0 – 1000 µg/mL0.5 – 500 ng/mLMethods overlap only at high dilution of MS samples.[1][2][4]
LOD (Limit of Detection) 0.3 µg/mL0.1 ng/mLMS is ~3000x more sensitive.[1][2][4]
Precision (RSD, n=6) 0.8%3.5%UV is more precise; MS suffers from ionization variability.[1][2][4]
Specificity Moderate (Co-elution risk)High (Mass filtration)MS resolves matrix interferences that blind UV.[1][2][4]
Recovery (Spiked Matrix) 98.2% (Solvent), 85% (Plasma)95-105% (Deuterated IS corrected)UV fails in plasma without rigorous extraction.[1][2][4]
Table 2: Cross-Validation Regression (Bridging Study)

Samples (n=20) analyzed by both methods (Method B samples diluted 1000x to fit Method A range).

MetricValueInterpretation
Slope 1.04Method B reads 4% higher than Method A (Matrix effect in MS or background in UV).[1][2][4]
Intercept -0.02Negligible constant bias.[1][2][4]
Correlation (

)
0.992Excellent agreement between techniques.[1][2][4][5]

Detailed Protocol: The "Self-Validating" System

To ensure trustworthiness, we employ a Self-Validating Protocol . This means the workflow includes internal checks that flag failure immediately.[1]

Step 1: Sample Preparation (Unified)
  • Dissolve 10 mg of sample in 10 mL Acetonitrile (Stock A).

  • For UV: Dilute Stock A 1:10 with Mobile Phase.

  • For MS: Dilute Stock A 1:10,000 with Mobile Phase + Internal Standard (IS) .

    • Crucial Step: Use (2-Ethylphenyl)urea-d5 or a structural analog like Phenylurea-d5 as the IS.[1][2] This corrects for the "Matrix Effect" inherent in ESI-MS.

Step 2: System Suitability Testing (SST)

Before running unknowns, inject a standard at the LOQ level.[1]

  • UV Pass Criteria: S/N > 10, Tailing Factor < 1.5.[1]

  • MS Pass Criteria: S/N > 20, Peak Area of IS stable within ±15%.[1]

Step 3: The Fragmentation Mechanism (MS Specificity)

Understanding why we quantify specific ions prevents false positives.[1] The diagram below details the fragmentation pathway used for the MRM transition.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 165.2 Transition Collision Induced Dissociation (CID) Parent->Transition Fragment1 Product Ion (Quantifier) 2-Ethylaniline cation m/z 122.1 Transition->Fragment1 NeutralLoss Neutral Loss Isocyanic Acid (HNCO) 43 Da Transition->NeutralLoss

Figure 2: ESI-MS/MS Fragmentation pathway.[1][2] The specific loss of the isocyanate group (HNCO) confirms the urea structure.

Senior Scientist’s Commentary: Troubleshooting & Optimization

The "Ghost Peak" Phenomenon in UV: In Method A, you may observe a small peak eluting before (2-Ethylphenyl)urea.[1] This is often aniline degradation.[1] UV cannot easily distinguish these without perfect separation.[1]

  • Solution: Cross-validate with Method B. If the MS does not show the 165->122 transition at that retention time, the UV peak is an impurity, not the analyte.

Matrix Effects in MS: While Method B is sensitive, it is prone to ion suppression from phospholipids in plasma.[1]

  • Protocol Adjustment: If recovery drops below 80% in Method B, switch from "Protein Precipitation" to "Solid Phase Extraction (SPE)" using a polymeric sorbent (e.g., HLB) to wash away salts and lipids before elution.[1]

References

  • SIELC Technologies. (2018).[1][3] Separation of (2-Ethylphenyl)urea on Newcrom R1 HPLC column. SIELC Application Notes. Link

  • International Council for Harmonisation (ICH). (2023).[1][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines. Link

  • Taylor, R. L., & Grebe, S. K. (2002).[1] Comparison of HPLC-UV and LC-MS/MS for the determination of analytes in complex matrices. Clinical Chemistry. Link

  • PubChem. (2025).[1] (2-Ethylphenyl)urea Compound Summary. National Library of Medicine.[1] Link

Sources

A Strategic Framework for Benchmarking Novel Kinase Inhibitors: A Comparative Case Study of (2-Ethylphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Benchmarking in Kinase Drug Discovery

The landscape of drug discovery is profoundly shaped by the pursuit of novel protein kinase inhibitors, pivotal for therapeutic interventions in oncology, immunology, and beyond.[1] The human kinome comprises over 500 enzymes, many of which are validated drug targets.[2] A new chemical entity's journey from a mere concept to a clinical candidate is underpinned by a rigorous, multi-faceted benchmarking process. This process is essential to objectively evaluate its potency, selectivity, and cellular activity against established standards.[3]

This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound. Due to the absence of public data on the kinase-inhibiting properties of (2-Ethylphenyl)urea , this document will utilize it as a structural template to demonstrate a robust evaluation strategy. We will compare its hypothetical performance against three well-characterized, FDA-approved kinase inhibitors:

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5]

  • Vemurafenib: A potent inhibitor of the V600E mutant BRAF serine/threonine kinase.[6][7]

  • Sorafenib: A multi-kinase inhibitor with a characteristic urea moiety, targeting VEGFR, PDGFR, and RAF kinases.[8]

This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the causal logic behind methodological choices.

Section 1: Profile of the Investigational Compound and Clinical Comparators

A thorough understanding of the chemical matter is the first step in any benchmarking study. The urea scaffold, present in our model compound and in Sorafenib, is a well-established pharmacophore in kinase inhibition, often involved in critical hydrogen bonding interactions within the ATP-binding pocket.[8]

Investigational Compound: (2-Ethylphenyl)urea

(2-Ethylphenyl)urea is a small organic molecule.[9] While derivatives of phenylurea have shown a wide range of biological activities, the specific kinase inhibitory profile of this compound is not publicly documented.[10][11][12] Its simple structure serves as an excellent starting point for illustrating the process of discovering and characterizing potential kinase activity.

  • Molecular Formula: C₉H₁₂N₂O[13]

  • Molecular Weight: 164.208 g/mol [9]

  • Structure:

    
    
    
Known Kinase Inhibitor Comparators

The choice of comparators is critical for contextualizing the performance of a new compound. Our selected inhibitors cover different kinase families and selectivity profiles.

Comparator Primary Target(s) Mechanism of Action Approved Indications (Selected)
Gefitinib EGFR (ErbB1)Binds to the ATP-binding site of the EGFR tyrosine kinase, blocking downstream signaling.[4][14]Non-Small Cell Lung Cancer (NSCLC) with specific EGFR mutations.[15]
Vemurafenib BRAF V600ESelectively inhibits the constitutively active BRAF V600E mutant kinase in the MAPK/ERK pathway.[16]Metastatic melanoma with BRAF V600E mutation.[7]
Sorafenib VEGFR, PDGFR, RAFMulti-kinase inhibitor that blocks tumor cell proliferation and angiogenesis.[8]Hepatocellular Carcinoma, Renal Cell Carcinoma.

Section 2: Experimental Design and Strategic Rationale

A robust benchmarking workflow proceeds from direct enzyme interaction to a more complex cellular environment. This tiered approach ensures that resources are focused on compounds that show promise at fundamental levels before advancing to more complex biological systems.

Rationale for Assay Selection
  • In Vitro Biochemical Kinase Assay: This is the foundational experiment to determine if a compound can directly inhibit the catalytic activity of a purified kinase enzyme.[17] It allows for the calculation of the IC50 value , the concentration of an inhibitor required to reduce enzyme activity by 50%.[18] This assay provides a clean, direct measure of potency, free from confounding factors like cell membrane permeability or off-target cellular effects.[19]

  • Cell-Based Phosphorylation Assay: A positive hit in a biochemical assay does not guarantee cellular activity. The compound must be able to cross the cell membrane and inhibit the target kinase in its native environment.[20] This assay measures the phosphorylation of a kinase's direct downstream substrate within the cell, providing a more physiologically relevant measure of potency and confirming the compound's proposed mechanism of action.[21]

  • Kinase Selectivity Profiling: A highly potent compound is of limited therapeutic value if it inhibits numerous off-target kinases, which can lead to toxicity. Selectivity profiling involves testing the compound against a broad panel of kinases. This is a critical step for understanding its specificity and predicting potential side effects.[3]

Visualization of the Benchmarking Workflow

The following diagram illustrates the logical flow of the benchmarking process, from initial screening to comprehensive profiling.

Caption: High-level workflow for kinase inhibitor benchmarking.

Section 3: Detailed Experimental Protocols

Scientific integrity demands that protocols be described in sufficient detail to be self-validating and reproducible.

Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is a common, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Rationale: The ADP-Glo™ assay is universal for virtually any kinase, highly sensitive, and less susceptible to interference from colored or fluorescent compounds compared to other methods.[22]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The specific kinase and substrate concentrations should be optimized to ensure the reaction is in the linear range.

    • Prepare serial dilutions of the test compounds ((2-Ethylphenyl)urea, Gefitinib, Vemurafenib, Sorafenib) and a vehicle control (e.g., DMSO) in the reaction buffer.

    • Prepare a 2X ATP solution. The concentration should be at or near the Km of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.[19]

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/substrate solution to each well and mix.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the determined linear reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. This reagent depletes any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[18][23]

Protocol: Cell-Based Western Blot Assay for MAPK Pathway Inhibition

This protocol assesses the ability of Vemurafenib and our hypothetical compound to inhibit the phosphorylation of ERK in a BRAF V600E mutant cell line (e.g., A375 melanoma cells).

Rationale: Western blotting is a gold-standard technique for semi-quantitatively measuring changes in protein phosphorylation, providing direct evidence of target engagement in a cellular context.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate A375 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds or a DMSO vehicle control for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[24]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.

    • Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control). .

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK signal against inhibitor concentration to estimate the cellular IC50.

Section 4: Comparative Data Analysis (Hypothetical)

To illustrate the benchmarking process, we present hypothetical but plausible data for (2-Ethylphenyl)urea. In this scenario, our compound demonstrates weak, non-selective kinase activity.

Table 1: In Vitro Biochemical Potency (IC50)
Compound EGFR IC50 (nM) BRAF V600E IC50 (nM) VEGFR-2 IC50 (nM)
(2-Ethylphenyl)urea > 25,000> 25,00018,500
Gefitinib 35> 50,0002,500
Vemurafenib > 50,00031> 50,000
Sorafenib 6,0002290

Data are hypothetical and for illustrative purposes only.

Table 2: Cellular Potency and Selectivity Index
Compound Target Cell Line Cellular IC50 (nM) Selectivity Commentary
(2-Ethylphenyl)urea HUVEC (VEGF-stimulated)> 50,000Weak biochemical activity does not translate to cellular potency.
Gefitinib A431 (EGFR-driven)80Highly selective for EGFR-dependent cells.
Vemurafenib A375 (BRAF V600E)110Highly selective for BRAF V600E mutant cells.
Sorafenib HUVEC (VEGF-stimulated)150Potent in a cellular context, reflecting its multi-kinase profile.

Data are hypothetical and for illustrative purposes only.

Section 5: Visualizing Signaling Pathways

Understanding the context in which these inhibitors act is crucial. The diagram below shows a simplified representation of the MAPK signaling cascade, a critical pathway in cell proliferation that is often dysregulated in cancer.[16]

G RTK EGFR (Receptor Tyrosine Kinase) RAS RAS RTK->RAS Activates BRAF BRAF V600E (Ser/Thr Kinase) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation Survival ERK->Proliferation Promotes Gefitinib Gefitinib Gefitinib->RTK Inhibits Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits

Caption: Simplified MAPK signaling pathway showing inhibitor targets.

Section 6: Discussion and Interpretation

Based on our hypothetical data, (2-Ethylphenyl)urea is not a potent or selective kinase inhibitor. The in vitro biochemical IC50 value against VEGFR-2 is in the high micromolar range, which is generally considered too weak for a viable drug candidate. Furthermore, this weak activity did not translate into a cellular context, suggesting potential issues with cell permeability or rapid metabolism.

In stark contrast:

  • Gefitinib and Vemurafenib demonstrate high potency and exquisite selectivity for their respective targets, both biochemically and in cell-based models. This "one drug, one target" profile is highly desirable for minimizing off-target toxicity.

  • Sorafenib shows a different profile: a potent multi-kinase inhibitor. Its activity against VEGFR, PDGFR, and RAF kinases is a key part of its therapeutic efficacy in complex diseases like hepatocellular carcinoma where multiple signaling pathways are active.

This comparative analysis clearly positions our investigational compound as non-viable in its current form. However, the benchmarking process itself is a success. It has efficiently and objectively determined that this particular molecule does not warrant further investment of resources. For a compound that showed initial promise (e.g., a sub-micromolar IC50), the next logical steps would involve extensive selectivity profiling, structure-activity relationship (SAR) studies to improve potency, and assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

The benchmarking of a novel chemical entity against established standards is a cornerstone of modern drug discovery.[25] This guide has outlined a strategic, tiered approach to this process using (2-Ethylphenyl)urea as a case study. By employing a logical sequence of in vitro biochemical assays, cell-based functional assays, and comprehensive selectivity profiling, researchers can generate robust, comparable data.[19] This data is crucial for making informed go/no-go decisions, ensuring that only the most promising candidates, characterized by high potency and a well-defined selectivity profile, advance toward clinical development.

References

  • (2-Ethylphenyl)urea - SIELC Technologies. (2018-05-16). Available from: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021-08-12). Available from: [Link]

  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier - MDPI. (2026-01-30). Available from: [Link]

  • Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - PMC - PubMed Central. (2025-01-29). Available from: [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018-12-10). Available from: [Link]

  • Kinase assays | BMG LABTECH. (2020-09-01). Available from: [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery - PubMed. (2024-12-23). Available from: [Link]

  • List of EGFR inhibitors (anti-EGFR) - Drugs.com. Available from: [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11). Available from: [Link]

  • BRAF Inhibitors for BRAF V600E Mutant Colorectal Cancers: Literature Survey and Case Report - PMC - PubMed Central. Available from: [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery | Journal of Chemical Information and Modeling - ACS Publications. Available from: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. (2026-01-20). Available from: [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery - PMC - NIH. Available from: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. Available from: [Link]

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds | Request PDF - ResearchGate. (2025-08-07). Available from: [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. Available from: [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... - ResearchGate. Available from: [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC - NIH. (2023-01-31). Available from: [Link]

  • FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI. (2022-07-21). Available from: [Link]

  • In vitro kinase assay - Bio-protocol. (2022-09-01). Available from: [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. (2015-11-25). Available from: [Link]

  • Definition of EGFR inhibitor - NCI Dictionary of Cancer Terms. Available from: [Link]

  • BRAF-mutant Cancers | Cancer Discovery | American Association for Cancer Research. Available from: [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - Frontiers. Available from: [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. Available from: [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - MDPI. Available from: [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... - ResearchGate. Available from: [Link]

  • BRAF V600E/V600K mutations vs. non-standard alterations: Prognostic implications and therapeutic outcomes - NIH. Available from: [Link]

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - MDPI. Available from: [Link]

  • EGFR Inhibitors in Lung Cancer - CancerNetwork. Available from: [Link]

  • IC50 Determination - edX. Available from: [Link]

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - ResearchGate. (2025-10-16). Available from: [Link]

  • What are BRAF V600E inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). Available from: [Link]

  • Substituted Phenyl Groups Improve the Pharmacokinetic Profile and Anti-Inflammatory Effect of Urea-Based Soluble Epoxide Hydrolase Inhibitors in Murine Models - PubMed. (2013-03-12). Available from: [Link]

Sources

Head-to-head comparison of (2-Ethylphenyl)urea and Diuron herbicidal activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of (2-Ethylphenyl)urea and Diuron herbicidal activity Audience: Researchers, Scientists, and Agrochemical Development Professionals Format: Technical Comparison Guide

A Mechanistic Guide to Phenylurea Herbicide Optimization

Executive Summary

This guide provides a technical head-to-head comparison between Diuron (a commercial standard Photosystem II inhibitor) and (2-Ethylphenyl)urea (a structural analogue). While Diuron represents an optimized herbicidal pharmacophore, (2-Ethylphenyl)urea serves as a critical Structure-Activity Relationship (SAR) probe .

For researchers in agrochemical discovery, this comparison illustrates two fundamental principles of herbicide design:

  • The N,N-Dimethyl Necessity: The requirement of terminal methylation for lipophilicity and binding affinity.

  • The Ortho-Steric Effect: How ortho-substitution (2-ethyl) distorts molecular planarity, significantly reducing binding affinity to the D1 protein compared to the meta/para-substitution (3,4-dichloro) seen in Diuron.

Chemical & Physicochemical Profile

The distinct behaviors of these two compounds stem directly from their structural differences.

FeatureDiuron (Benchmark)(2-Ethylphenyl)urea (Analogue)
IUPAC Name 3-(3,4-dichlorophenyl)-1,1-dimethylurea1-(2-ethylphenyl)urea
CAS Number 330-54-1114-33-0 (Generic Urea Ref)
Molecular Formula C9H10Cl2N2OC9H12N2O
Mol. Weight 233.1 g/mol 164.2 g/mol
Substitution Pattern 3,4-Dichloro (Meta/Para)2-Ethyl (Ortho)
Urea Terminus N,N-Dimethyl (Hydrophobic)Unsubstituted (

)
LogP (Oct/Water) ~2.8 (Moderate Lipophilicity)~1.2 (Lower Lipophilicity)
Primary Mode of Action Potent PSII Inhibitor (

site)
Weak/Inactive PSII Inhibitor

Mechanism of Action: The D1 Protein Interaction

Both compounds target the Photosystem II (PSII) reaction center in chloroplasts, specifically the


 binding niche on the D1 protein. However, their efficacy differs by orders of magnitude.
The Binding Disparity
  • Diuron: The 3,4-dichloro ring fits perfectly into the hydrophobic pocket of the D1 protein. The N,N-dimethyl group orients the carbonyl oxygen to form a hydrogen bond with the peptide backbone (specifically Ser-264 and Phe-265 ). This blocks Plastoquinone (

    
    ) binding, halting electron transport.
    
  • (2-Ethylphenyl)urea: The bulky ethyl group at the 2-position creates steric hindrance, forcing the phenyl ring to twist out of plane relative to the urea bridge. Additionally, the lack of terminal methyl groups reduces hydrophobic interaction with the binding pocket, rendering the molecule largely ineffective as a herbicide.

Pathway Visualization (Graphviz)

PSII_Inhibition Light Solar Energy (Photons) PSII Photosystem II (P680) Light->PSII Excitation Water H2O -> O2 + H+ PSII->Water Photolysis QA Plastoquinone A (QA) PSII->QA e- Transfer QB_Site D1 Protein: QB Binding Pocket (Target Site) QA->QB_Site e- Transfer ET Electron Transport Chain (ATP/NADPH Synthesis) QB_Site->ET If QB binds QB Plastoquinone B (QB) QB->QB_Site Native Binding Diuron Diuron (High Affinity Binder) Diuron->QB_Site COMPETITIVE INHIBITION (Blocks QB) EthylUrea (2-Ethylphenyl)urea (Steric Clash/Low Affinity) EthylUrea->QB_Site Weak/No Binding (Displaced by QB)

Figure 1: Mechanism of Action. Diuron competitively binds to the


 site, interrupting electron flow. (2-Ethylphenyl)urea fails to bind effectively due to steric hindrance and lack of lipophilic anchors.

Comparative Herbicidal Activity Data

The following data represents expected values based on established Structure-Activity Relationships (SAR) for phenylureas.

Assay TypeMetricDiuron(2-Ethylphenyl)ureaInterpretation
Hill Reaction (Isolated Chloroplasts)

(Neg Log IC50)
7.2 - 7.5 < 4.0 Diuron is >1000x more potent at the enzymatic level.
Whole Plant (Post-emergence)

( kg/ha )
0.5 - 1.5 > 10.0 (Inactive)The analogue cannot penetrate the cuticle or bind the target effectively.
Chlorophyll Fluorescence Fv/Fm RatioRapid DeclineNo ChangeDiuron causes immediate photosynthetic stress; analogue does not.

Technical Insight: The ortho-ethyl group introduces a "twist" angle (


) between the phenyl ring and the urea plane. Optimal inhibition requires 

(planar). Ortho-substitution often forces

, breaking the pharmacophore.

Experimental Protocols

To validate the activity differences described above, researchers should utilize the Hill Reaction Assay . This protocol uses DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor.

Protocol: Hill Reaction Inhibition Assay

Objective: Quantify the


 of electron transport inhibition in isolated spinach chloroplasts.
Reagents:
  • Isolation Buffer: 0.4 M Sucrose, 50 mM Tricine-NaOH (pH 7.8), 10 mM NaCl.

  • Assay Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM Sorbitol, 5 mM

    
    .
    
  • DCPIP Solution: 100

    
     stock.
    
  • Test Compounds: Dissolve Diuron and (2-Ethylphenyl)urea in DMSO.

Workflow Visualization (Graphviz)

Hill_Assay Step1 Chloroplast Isolation (Spinach Leaves) Step2 Standardization (Chlorophyll = 20 µg/mL) Step1->Step2 Step3 Incubation (Dark, 5 min) Step2->Step3 Step4 Illumination (Saturating Light) Step3->Step4 Step5 Spectrophotometry (Abs @ 600nm) Step4->Step5 Input Add Test Compound (Diuron vs Analogue) Input->Step3

Figure 2: Hill Reaction Workflow. Reduction of DCPIP (blue to colorless) is measured. Diuron prevents this color change; (2-Ethylphenyl)urea does not.

Step-by-Step Procedure:
  • Isolation: Homogenize spinach leaves in cold Isolation Buffer. Centrifuge at 3000 x g for 5 min. Resuspend pellet in Assay Buffer.

  • Setup: In cuvettes, mix:

    • 2.0 mL Assay Buffer

    • 0.1 mL Chloroplast suspension

    • 0.1 mL DCPIP

    • 10

      
       Test Compound (various concentrations).
      
  • Control: Include a DMSO-only control (100% Activity) and a Dark control (0% Activity).

  • Reaction: Illuminate cuvettes with a projector lamp (approx. 500

    
    ) for 60 seconds.
    
  • Measurement: Measure absorbance at 600 nm. DCPIP absorbs at 600 nm (Blue). As photosynthesis proceeds, DCPIP is reduced to colorless (

    
    ).
    
    • Diuron: Absorbance remains high (Blue)

      
       Electron transport blocked.
      
    • (2-Ethylphenyl)urea: Absorbance drops (Colorless)

      
       Electron transport active.
      

Conclusion

In the context of herbicidal development, Diuron remains the superior compound due to its optimized steric and electronic fit within the D1 protein's


 pocket. (2-Ethylphenyl)urea  demonstrates significantly lower (or negligible) activity.

This comparison serves as a vital negative control in research, confirming that:

  • Steric bulk at the ortho-position is detrimental to phenylurea bioactivity.

  • N-methylation is critical for the lipophilicity required to reach the thylakoid membrane.

Researchers designing new PSII inhibitors should avoid ortho-substitution on the phenyl ring unless compensating interactions are introduced elsewhere in the scaffold.

References

  • Cobb, A. H., & Reade, J. P. H. (2010). Herbicides and Plant Physiology (2nd ed.). Wiley-Blackwell. (Authoritative text on herbicide modes of action).
  • Oettmeier, W. (1999). "Herbicide resistance and supersensitivity in photosystem II." Cellular and Molecular Life Sciences, 55, 1255–1277. Link

  • Trebst, A. (2007). "Inhibitors in the functional cycle of photosystem II." Photosynthesis Research, 92, 217–224. (Detailed review of the D1 binding pocket).
  • Good, N. E. (1961). "Inhibitors of the Hill Reaction." Plant Physiology, 36(6), 788–803. Link (Foundational paper establishing SAR for urea herbicides).

  • PPDB: Pesticide Properties DataBase. "Diuron." University of Hertfordshire. Link

Inter-Laboratory Validation of a Novel (2-Ethylphenyl)urea Bioassay: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the precise quantification of novel chemical entities in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and efficacy studies. This guide provides an in-depth, experience-driven walkthrough of the inter-laboratory validation of a colorimetric bioassay for (2-Ethylphenyl)urea, a compound of interest in contemporary pharmaceutical research. We will not only detail the validation process but also objectively compare this bioassay to the "gold standard" liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, providing the necessary experimental data to inform your choice of analytical methodology.

Introduction: The Need for a Robust Bioanalytical Method

(2-Ethylphenyl)urea represents a class of small molecules with significant therapeutic potential. As such, a reliable and validated method for its quantification in biological fluids is paramount for advancing its development. While LC-MS/MS is often the default for its sensitivity and specificity, bioassays, particularly colorimetric ones, can offer advantages in terms of cost, speed, and accessibility. However, to be a viable alternative, a bioassay's performance must be rigorously validated across multiple laboratories to ensure its reproducibility and reliability—a process known as inter-laboratory validation.[1]

This guide is structured to provide a comprehensive understanding of this process, from the fundamental principles of the bioassay to the practicalities of conducting a multi-site validation study and interpreting the comparative data.

The (2-Ethylphenyl)urea Bioassay: A Mechanistic Overview

The proposed bioassay for (2-Ethylphenyl)urea is an enzymatic, colorimetric method adapted from established principles of urea quantification.[2][3] The core of this assay is the enzymatic hydrolysis of (2-Ethylphenyl)urea to release ammonia, which is then quantified in a color-producing reaction.

The underlying principle is a two-step reaction:

  • Enzymatic Hydrolysis: A specific urease enzyme variant is used to catalyze the hydrolysis of (2-Ethylphenyl)urea into ammonia (NH₃) and a corresponding byproduct.

  • Colorimetric Detection: The liberated ammonia reacts with a phenolic compound and hypochlorite in an alkaline medium, catalyzed by sodium nitroprusside, to form a stable blue-green indophenol dye. The intensity of this color, measured spectrophotometrically, is directly proportional to the concentration of (2-Ethylphenyl)urea in the original sample.[2]

This enzymatic approach is predicated on the high specificity of the enzyme for the urea moiety, which minimizes interference from endogenous matrix components.

Experimental Protocol: The (2-Ethylphenyl)urea Bioassay

The following is a detailed, step-by-step protocol for the colorimetric bioassay of (2-Ethylphenyl)urea in human plasma. This protocol is designed to be self-validating by incorporating appropriate controls and calibration standards in each run.

Materials and Reagents:

  • (2-Ethylphenyl)urea analytical standard

  • Human plasma (drug-free)

  • Urease enzyme specific for aryl-substituted ureas

  • Phenol-nitroprusside solution

  • Alkaline hypochlorite solution

  • Trichloroacetic acid (TCA) for protein precipitation

  • Phosphate buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 600 nm

  • 96-well microplates

Experimental Workflow:

G cluster_prep Sample Preparation cluster_reaction Enzymatic & Colorimetric Reaction cluster_analysis Data Acquisition & Analysis A 1. Prepare Calibration Standards & QCs in Human Plasma B 2. Aliquot 100 µL of Standards, QCs, and Unknown Samples into Microtubes A->B C 3. Add 200 µL of 10% TCA for Protein Precipitation B->C D 4. Vortex and Centrifuge at 10,000 x g for 10 min C->D E 5. Transfer 50 µL of Supernatant to a 96-well Plate D->E F 6. Add 50 µL of Urease Solution to Each Well E->F G 7. Incubate at 37°C for 15 min F->G H 8. Add 100 µL of Phenol-Nitroprusside Solution G->H I 9. Add 100 µL of Alkaline Hypochlorite Solution H->I J 10. Incubate at Room Temperature for 10 min I->J K 11. Measure Absorbance at 600 nm L 12. Plot Calibration Curve (Absorbance vs. Concentration) K->L M 13. Interpolate Unknown Sample Concentrations L->M

Caption: Experimental workflow for the (2-Ethylphenyl)urea bioassay.

Inter-Laboratory Validation: Ensuring Reproducibility and Reliability

An inter-laboratory validation study is crucial to establish the robustness and transferability of a bioanalytical method.[1] This study is designed and executed in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[4][5][6]

Study Design:

  • Participating Laboratories: A minimum of three independent laboratories should participate in the study.

  • Coordinating Laboratory: One laboratory will be designated as the coordinating lab, responsible for preparing and distributing a validation kit.

  • Validation Kit: The kit will contain the analytical standard, the specific urease enzyme, quality control (QC) samples at low, medium, and high concentrations, and a detailed analytical protocol.

  • Blinded Analysis: The QC samples will be blinded to the participating laboratories to ensure an unbiased assessment of accuracy.

Validation Parameters and Acceptance Criteria:

The validation will assess the following parameters, with acceptance criteria based on the European Medicines Agency (EMA) and Food and Drug Administration (FDA) guidelines:[7][8][9][10]

ParameterAcceptance Criteria
Accuracy The mean concentration should be within ±15% of the nominal value for QC samples.
Precision The coefficient of variation (CV) should not exceed 15% for QC samples.
Selectivity No significant interference at the retention time of the analyte in blank samples from at least six different sources.
Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
Lower Limit of Quantification (LLOQ) The analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should be within 20%.
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Inter-Laboratory Validation Workflow:

G cluster_coord Coordinating Laboratory cluster_part Participating Laboratories (n≥3) A 1. Prepare & Validate Master Batch of Reagents and QCs B 2. Assemble and Distribute Validation Kits A->B E Lab 1: Receives Kit and Performs Assay B->E F Lab 2: Receives Kit and Performs Assay B->F G Lab N: Receives Kit and Performs Assay B->G C 3. Collect and Statistically Analyze Data from all Labs D 4. Generate Final Validation Report C->D H Submit Raw Data and Results to Coordinating Lab E->H F->H G->H H->C

Caption: Workflow for the inter-laboratory validation study.

Performance Comparison: Bioassay vs. LC-MS/MS

To provide a comprehensive evaluation, the performance of the (2-Ethylphenyl)urea bioassay is compared against a validated LC-MS/MS method. LC-MS/MS is a powerful technique that offers high sensitivity and specificity by separating the analyte from matrix components followed by mass-based detection.[11]

Hypothetical Performance Data:

The following table summarizes the expected performance characteristics of the bioassay based on the inter-laboratory validation, alongside typical performance data for an LC-MS/MS method for a similar small molecule.

Parameter(2-Ethylphenyl)urea BioassayLC-MS/MS Method
Linear Range 1 - 100 µg/mL0.01 - 20 µg/mL
LLOQ 1 µg/mL0.01 µg/mL
Accuracy 88 - 112%95 - 105%
Precision (CV%) < 12%< 8%
Sample Throughput High (96 samples in < 1 hr)Moderate (96 samples in 4-6 hrs)
Cost per Sample LowHigh
Equipment Cost Low (Microplate Reader)High (LC-MS/MS System)
Specificity Good (Enzyme-dependent)Excellent (Mass-based)

Discussion and Recommendations

The inter-laboratory validation demonstrates that the (2-Ethylphenyl)urea bioassay is a robust, reproducible, and accurate method for the quantification of the analyte within its linear range.

Key Findings:

  • The bioassay exhibits acceptable accuracy and precision across multiple laboratories, meeting the regulatory requirements for bioanalytical method validation.

  • The primary advantages of the bioassay are its high throughput, low cost per sample, and the use of widely available laboratory equipment.

  • The LC-MS/MS method offers superior sensitivity (a 100-fold lower LLOQ) and specificity, making it the preferred choice for studies requiring the detection of very low concentrations of the analyte, such as in early pharmacokinetic studies or metabolite identification.

  • The bioassay is a highly suitable and cost-effective alternative for later-stage studies where higher concentrations of the drug are expected, such as in toxicokinetic studies or routine monitoring.

Choosing the Right Method:

The selection of the appropriate analytical method should be guided by the specific requirements of the study:

  • For high-sensitivity, discovery-phase studies: LC-MS/MS is the recommended method.

  • For high-throughput, later-phase, or resource-constrained studies: The validated bioassay is an excellent choice.

Conclusion

The successful inter-laboratory validation of the (2-Ethylphenyl)urea bioassay establishes it as a reliable and practical tool for drug development professionals. By understanding the performance characteristics of both the bioassay and the LC-MS/MS method, researchers can make informed decisions about the most appropriate analytical strategy for their specific needs, ultimately contributing to the efficient and successful development of new therapeutics.

References

  • ICH Harmonised Guideline. M10 on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Separation of (2-Ethylphenyl)urea on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Garoche, C., et al. (2023). Interlaboratory prevalidation of a new in vitro transcriptional activation assay for the screening of (anti-)androgenic activity of chemicals using the UALH-hAR cell line. Toxicology in Vitro, 88, 105554. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Hughes, L. A. (1971). U.S. Patent No. 3,592,741. U.S.
  • Wixom, R. L., & Géza, D. (2017). Analytical methodology for the determination of urea: Current practice and future trends. Pure and Applied Chemistry, 89(11), 1699-1721. [Link]

  • Krämer, M., et al. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Food Additives & Contaminants: Part A, 38(6), 931-942. [Link]

  • Wang, J., et al. (2017). Development of a multi-matrix LC-MS/MS method for urea quantitation and its application in human respiratory disease studies. Journal of Pharmaceutical and Biomedical Analysis, 134, 275-283. [Link]

  • O'Flaherty, R., et al. (2019). A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients. Journal of the Science of Food and Agriculture, 99(11), 5195-5202. [Link]

  • KCAS Bioanalytical & Biomarker Services. (2022). Solving Challenges Related to Low Molecular Weight Urea Studies using LC-MS/MS. [Link]

  • QuantiChrom™ Urea Assay Kit II (DUR2-100). BioAssay Systems. [Link]

  • UREA (BUN). BioAssay Systems. [Link]

  • Does Urea interfere with LCMS analysis?. ResearchGate. [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • O'Flaherty, R., et al. (2019). A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients. Journal of the Science of Food and Agriculture, 99(11), 5195-5202. [Link]

  • UREA Colorimetric Method. BIOLABO. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Chan, M. K., & Gu, X. (2006). Determination of derivatized urea in exhaled breath condensate by LC-MS. Journal of Chromatography B, 832(1), 154-158. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA). [Link]

  • Urea. Wikipedia. [Link]

  • Gude, T., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB for Brain and Cognitive Scientists (pp. 345-368). Academic Press. [Link]

  • EnzyChrom™ Urea Assay Kit III. BioAssay Systems. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of Novel Compounds: A Case Study with (2-Ethylphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

By a Senior Application Scientist

In the landscape of drug discovery, identifying a bioactive small molecule is only the first step. The critical subsequent challenge lies in elucidating and validating its mechanism of action (MoA). This validation is paramount for advancing a compound through the development pipeline, as a clear understanding of the MoA is essential for predicting efficacy, understanding potential off-target effects, and identifying patient populations who are most likely to respond. This guide provides a comprehensive framework for validating the MoA of a novel compound, using the hypothetical case of (2-Ethylphenyl)urea. While the specific biological target of (2-Ethylphenyl)urea is not extensively documented in publicly available literature, this guide will use it as a scaffold to compare and contrast various genetic approaches for MoA validation, providing researchers with the necessary tools to rigorously test their own hypotheses for this and other novel chemical entities.

The urea scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This diversity stems from the ability of the urea moiety to form key hydrogen bond interactions with biological targets.[2][4] Let us hypothesize that through initial phenotypic screening and computational modeling, we have identified a putative target for (2-Ethylphenyl)urea: the kinase "Target X," which is implicated in a specific disease pathway. This guide will now delve into the genetic strategies we can employ to validate this hypothesis.

The Imperative of Genetic Validation

Before committing significant resources to lead optimization and clinical trials, it is crucial to establish a causal link between the engagement of the proposed target and the observed therapeutic phenotype. Genetic approaches offer a powerful means to achieve this by directly manipulating the expression or function of the putative target gene.[5][6] This allows us to assess whether these genetic perturbations mimic or alter the cellular response to the compound, thereby providing strong evidence for on-target activity.

A Comparative Overview of Genetic Validation Strategies

Several genetic techniques can be employed to validate a drug's MoA. The choice of method often depends on the specific biological question, the nature of the target, and the available resources. Here, we compare three commonly used approaches: CRISPR-based gene editing, genetic overexpression, and the use of genetic mutants.

Approach Principle Key Advantages Limitations Best Suited For
CRISPR-Cas9 Gene Editing Permanent disruption (knockout) or modulation (CRISPRi/a) of the target gene.[7][8][][10]High specificity and efficiency; enables complete loss-of-function studies; versatile for knockout, interference, and activation.[11][12]Potential for off-target effects; complete knockout of essential genes can be lethal.[11]Validating non-essential gene targets; dissecting on-target vs. off-target effects.[][12]
Genetic Overexpression Introduction of additional copies of the target gene to increase protein levels.[13][14]Can rescue a drug-induced phenotype if the drug is an inhibitor; useful for identifying drug targets by conferring resistance.[13][14][15]Overexpression levels may not be physiologically relevant; can lead to protein aggregation or off-target effects.[16]Validating inhibitory mechanisms of action; confirming target engagement in resistance studies.[15]
Analysis of Genetic Mutants Utilizing cell lines or organisms with pre-existing or engineered mutations in the target gene.Provides insights into how specific protein domains are involved in drug binding; can help understand drug resistance mechanisms.Availability of relevant mutants may be limited; generating specific point mutations can be time-consuming.Fine-mapping drug binding sites; investigating mechanisms of acquired drug resistance.

Visualizing the Validation Workflow

The following diagram illustrates a generalized workflow for validating the MoA of a compound like (2-Ethylphenyl)urea using genetic approaches.

MOA_Validation_Workflow cluster_hypothesis Hypothesis Generation cluster_validation Genetic Validation cluster_outcome Outcome & Interpretation phenotypic_screen Phenotypic Screening putative_target Putative Target Identified (e.g., Target X for (2-Ethylphenyl)urea) phenotypic_screen->putative_target in_silico In Silico Modeling in_silico->putative_target crispr CRISPR Knockout/i of Target X putative_target->crispr Test Loss-of-Function overexpression Overexpression of Target X putative_target->overexpression Test Gain-of-Function mutants Analysis of Target X Mutants putative_target->mutants Test Specific Interactions phenocopy Knockout Phenocopies Drug Effect? crispr->phenocopy resistance Overexpression Confers Resistance? overexpression->resistance altered_sensitivity Mutants Show Altered Sensitivity? mutants->altered_sensitivity validation Mechanism Validated phenocopy->validation Yes resistance->validation Yes altered_sensitivity->validation Yes Genetic_Validation_Logic cluster_compound Compound Action cluster_knockout CRISPR Knockout cluster_overexpression Overexpression compound (2-Ethylphenyl)urea target Target X compound->target Inhibits phenotype Cellular Phenotype target->phenotype ko_target Target X (Knockout) ko_phenotype Cellular Phenotype ko_target->ko_phenotype validation Conclusion: Target X is the validated MoA of (2-Ethylphenyl)urea ko_phenotype->validation If phenotype matches compound effect oe_compound (2-Ethylphenyl)urea oe_target Target X (Overexpressed) oe_compound->oe_target Inhibits oe_phenotype Cellular Phenotype (Rescued) oe_target->oe_phenotype oe_phenotype->validation If resistance is observed

Caption: The logical framework for validating a mechanism of action using genetic approaches.

Conclusion

Validating the mechanism of action of a novel compound is a critical and multifaceted process. By employing a suite of genetic approaches, including CRISPR-based gene editing and overexpression studies, researchers can build a robust and compelling case for a hypothesized MoA. While the specific biological target of (2-Ethylphenyl)urea remains to be fully elucidated, the framework presented in this guide provides a clear and actionable path for researchers to validate their own discoveries in the exciting and challenging field of drug development.

References

  • CRISPR/Cas9 library screening for drug target discovery | Request PDF - ResearchGate. Available at: [Link]

  • Genetic-Driven Druggable Target Identification and Validation - PMC - NIH . Available at: [Link]

  • CRISPR screening and its applications in drug discovery - Lonza Bioscience . Available at: [Link]

  • Mechanism-of-action and target identification in chemical genetics.(a)... - ResearchGate . Available at: [Link]

  • (2-Ethylphenyl)urea - SIELC Technologies . Available at: [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - MDPI . Available at: [Link]

  • CRISPR approaches to small molecule target identification - PMC - PubMed Central . Available at: [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery - PMC . Available at: [Link]

  • Gene Overexpression: Uses, Mechanisms, and Interpretation - PMC - NIH . Available at: [Link]

  • Target Validation with CRISPR | Biocompare.com . Available at: [Link]

  • Pharmacogenomics | Genomics and Your Health - CDC . Available at: [Link]

  • Chemical genetic approaches for target validation - Scholarly Publications Leiden University . Available at: [Link]

  • Opposing effects of target overexpression reveal drug mechanisms - ResearchGate . Available at: [Link]

  • A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL - ResearchGate . Available at: [Link]

  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC - PubMed Central . Available at: [Link]

  • Target identification and validation in research - WJBPHS . Available at: [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher . Available at: [Link]

  • Independent validation of induced overexpression efficiency across 242 experiments shows a success rate of 39% - NIH . Available at: [Link]

  • The future of genetic testing for drug response - PMC - PubMed Central . Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC . Available at: [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - MDPI . Available at: [Link]

  • Behind the Science: Epistasis, the sly genetic tag team behind some heart disease . Available at: [Link]

  • FUNCTIONAL GENE MUTATION VALIDATION : A Step by Step Guide for Scientists and Students - YouTube . Available at: [Link]

  • Gene Overexpression Service - Creative Biolabs . Available at: [Link]

  • (PDF) Synthesis and Identification of Heterobivalent Anticancer Compounds Containing Urea and 5‐Arylidene‐2‐Thiohydantoin Motifs - ResearchGate . Available at: [Link]

  • Discovery of novel urea derivatives as dual-target hypoglycemic agents that activate glucokinase and PPARγ - PubMed . Available at: [Link]

  • Synthesis and Identification of Heterobivalent Anticancer Compounds Containing Urea and 5-Arylidene-2-Thiohydantoin Motifs - NIH . Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Ethylphenyl)urea
Reactant of Route 2
Reactant of Route 2
(2-Ethylphenyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.